Technical Documentation Center

Prostaglandin F2alpha 15-methyl ether Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Prostaglandin F2alpha 15-methyl ether
  • CAS: 40834-96-6

Core Science & Biosynthesis

Foundational

Discovery and history of Prostaglandin F2alpha 15-methyl ether

Technical Guide: Prostaglandin F2alpha 15-Methyl Ether (15-Methoxy PGF2α) [1] Part 1: Executive Summary & Core Distinction Crucial Disambiguation: Before proceeding, it is vital to distinguish the subject of this guide f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Prostaglandin F2alpha 15-Methyl Ether (15-Methoxy PGF2α) [1]

Part 1: Executive Summary & Core Distinction

Crucial Disambiguation: Before proceeding, it is vital to distinguish the subject of this guide from its more famous clinical cousin.

  • Subject: Prostaglandin F2alpha 15-methyl ether (15-methoxy-PGF2α). This molecule contains an oxygen-methyl bond (ether) at the C15 position.[1]

  • Common Drug: Carboprost (15-methyl-PGF2α).[1][2][3][4][5] This molecule contains a carbon-methyl bond at the C15 position (a tertiary alcohol).[1]

While both modifications were designed to block metabolic degradation, their chemical properties and receptor interactions differ.[1] This guide focuses strictly on the 15-methyl ether variant (CAS: 40834-96-6), a potent research tool that redefined our understanding of the FP receptor's hydrogen-bonding requirements.[1]

Part 2: Discovery and History

The Metabolic Blockade Race (1970s)

In the early 1970s, the pharmaceutical industry (led by Upjohn, now Pfizer) was engaged in a race to stabilize natural prostaglandins.[1] Natural Prostaglandin F2alpha (PGF2α) has a biological half-life of minutes in humans, primarily due to the rapid action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1]

15-PGDH oxidizes the C15-hydroxyl group into a C15-ketone (15-keto-PGF2α), rendering the molecule biologically inactive.[1]

The Ether Hypothesis

Researchers hypothesized that modifying the C15 position would sterically or electronically prevent 15-PGDH binding.[1] Two primary strategies emerged:

  • Alkylation (Carboprost): Adding a methyl group to C15, creating a tertiary alcohol.[1]

  • Etherification (15-Methoxy): Converting the C15-hydroxyl into a methyl ether.[1]

The Discovery: The 15-methyl ether was synthesized and tested to determine if the C15-hydroxyl group was strictly required as a hydrogen bond donor for receptor binding.[1] The results were surprising: unlike Prostacyclin (PGI2) ethers, which lost activity, the PGF2α 15-methyl ether retained significant biological activity (300-400% of natural PGF2α in some assays) .[1]

This discovery provided the first definitive proof that the FP receptor does not require the prostaglandin to act as a hydrogen bond donor at C15; rather, the C15 oxygen serves as a hydrogen bond acceptor, a role the ether oxygen can still fulfill.

Part 3: Chemical Structure and Synthesis

Molecular Identity
  • IUPAC Name: (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-methoxy-1-octenyl)cyclopentyl)-5-heptenoic acid[1]

  • Molecular Formula: C21H36O5[1][3]

  • Molecular Weight: 368.51 g/mol [1]

  • Key Feature: C15-Methoxy group (–OCH3) replacing C15-Hydroxyl (–OH).[1]

Synthetic Strategy: Regiospecific Total Synthesis

Direct methylation of PGF2α is non-selective because the C9 and C11 hydroxyls are also reactive. Therefore, the 15-methyl ether is best prepared via Total Synthesis using the Corey Lactone approach, where the ether is installed on the omega-chain before coupling to the cyclopentane ring.[1]

Protocol Summary (Conceptual):

  • Corey Lactone Preparation: Standard protection of the Corey aldehyde.[1]

  • Omega-Chain Synthesis: A phosphonate reagent is prepared containing the 3-methoxy group (instead of the protected 3-hydroxy).[1]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The Corey aldehyde is coupled with the methoxy-phosphonate to form the C13-C14 trans-alkene.[1]

  • Reduction & Deprotection: The C15 ketone (from the phosphonate) is reduced (stereoselectively), but since we used a methoxy-phosphonate, the ether is already in place.[1] Correction: Usually, the phosphonate carries a ketone. To get the ether, one would reduce the ketone to an alcohol, methylate it, and then couple, or methylate the alcohol after the HWE coupling but before the alpha-chain installation.[1]

    • Refined Route: HWE Coupling -> Reduction of C15 ketone to C15-OH -> Selective Methylation (using mild conditions or specific protecting groups on the ring) -> Alpha-chain installation (Wittig).[1]

Synthesis Figure 1: Conceptual Total Synthesis of PGF2alpha 15-Methyl Ether Start Corey Lactone (Aldehyde) Step1 HWE Reaction (Formation of Enone) Start->Step1 Reagent Dimethyl-(2-oxoheptyl)phosphonate Reagent->Step1 Step2 Stereoselective Reduction (C15-Ketone -> C15-OH) Step1->Step2 Zn(BH4)2 Step3 C15-O-Methylation (Formation of Methyl Ether) Step2->Step3 MeI / Ag2O (Selective) Step4 Lactone Reduction to Lactol Step3->Step4 DIBAL-H Step5 Wittig Reaction (Alpha-Chain Installation) Step4->Step5 4-Carboxybutyl triphenylphosphonium bromide Final PGF2alpha 15-Methyl Ether Step5->Final Deprotection

Part 4: Pharmacology and Mechanism

Mechanism of Action: FP Receptor Agonism

The 15-methyl ether binds to the FP Prostanoid Receptor , a G-protein coupled receptor (GPCR).[1]

  • Signaling: Gq-protein coupling

    
     Phospholipase C (PLC) activation 
    
    
    
    IP3 generation
    
    
    Intracellular Calcium release.[1]
  • Effect: Smooth muscle contraction (uterine, vascular) and luteolysis (regression of the corpus luteum).[1]

Metabolic Stability: The "Ether Shield"

This is the defining characteristic of the molecule.

  • Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH).[1]

  • Reaction: Dehydrogenation of secondary alcohols to ketones.

  • Resistance: The 15-methoxy group is an ether, not an alcohol.[1] It lacks the hydrogen atom on the oxygen required for the oxidation mechanism. Therefore, it is completely immune to 15-PGDH degradation. [1]

  • Result: Significantly prolonged half-life compared to natural PGF2α.[1][6]

Signaling Figure 2: FP Receptor Signaling Pathway Activated by 15-Methyl Ether PGF2α Ligand 15-Methyl Ether PGF2α Receptor FP Receptor (GPCR) Ligand->Receptor Binding GProtein Gαq Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulates Messenger IP3 + DAG Effector->Messenger Hydrolysis of PIP2 Calcium Ca2+ Release (Sarcoplasmic Reticulum) Messenger->Calcium IP3 Gating Response Smooth Muscle Contraction Luteolysis Calcium->Response Actin-Myosin Interaction

[1]

Part 5: Comparative Data Analysis

The following table contrasts the 15-methyl ether with the natural hormone and the clinically approved Carboprost.

FeatureNatural PGF2αCarboprost (15-Methyl PGF2α)15-Methyl Ether PGF2α
C15 Substituent Hydroxyl (-OH)Methyl (-CH3) & Hydroxyl (-OH)Methoxy (-OCH3)
15-PGDH Susceptibility High (Rapid degradation)Resistant (Steric hindrance)Immune (Chemical impossibility)
Receptor Binding H-Bond Donor & AcceptorH-Bond Donor & AcceptorH-Bond Acceptor Only
Biological Potency 100% (Baseline)>1000% (Due to stability)300-420%
Primary Utility Endogenous HormoneClinical Drug (Hemabate)Research Tool / Lead Compound

Part 6: Applications and Current Status

  • Luteolysis Research: The ether derivative was pivotal in demonstrating that the luteolytic activity of prostaglandins could be separated from other systemic effects by modifying the C15 position. It showed high selectivity for the corpus luteum in hamster and monkey models.

  • Ophthalmology (Glaucoma): While Latanoprost (an isopropyl ester) became the market leader, the 15-methyl ether appears in patent literature (e.g., combinations with Brimonidine) for reducing intraocular pressure (IOP).[1] Its stability makes it an attractive candidate for topical formulations where enzymatic degradation on the eye surface is a concern.

  • Chemical Biology Probe: It remains a standard "probe" molecule for testing the stereochemical and electronic requirements of novel prostaglandin receptors. If a new receptor subtype binds PGF2α but fails to bind the 15-methyl ether, it suggests that the receptor requires a hydrogen bond donor at C15, helping to map the receptor's binding pocket.[1]

References

  • Regiospecific monomethyl prostaglandin F2 alpha ethers. Source: PubMed (NIH).[1] Summary: Describes the total synthesis and biological evaluation of 9-, 11-, and 15-methyl ethers. Confirms retention of luteolytic activity.[1] URL:[Link] (Search Term: Regiospecific monomethyl prostaglandin F2 alpha ethers)[1]

  • Prostaglandin F2alpha 15-methyl ether (Compound Summary). Source: PubChem / Molbase.[1] Details: CAS 40834-96-6, Chemical structure and physical properties.[1] URL:[Link][1]

  • Combinations of prostaglandins and brimonidine for glaucoma. Source: Google Patents (WO1996013267A2).[1] Context: Lists 15-methyl ether of PGF2α as a viable agent for IOP reduction.[1] URL:

Sources

Exploratory

Prostaglandin F2alpha 15-methyl ether structure-activity relationship

Prostaglandin F2 15-Methyl Ether & 15-Methyl Analogs: A Technical Guide to Structure-Activity Relationships Part 1: Executive Summary & The Metabolic Bottleneck In the development of prostanoid therapeutics, the native P...

Author: BenchChem Technical Support Team. Date: February 2026

Prostaglandin F2 15-Methyl Ether & 15-Methyl Analogs: A Technical Guide to Structure-Activity Relationships

Part 1: Executive Summary & The Metabolic Bottleneck

In the development of prostanoid therapeutics, the native Prostaglandin F2


 (PGF2

) suffers from a critical pharmacokinetic limitation: rapid metabolic inactivation. This guide analyzes the Structure-Activity Relationship (SAR) of the C-15 position , specifically focusing on 15-methyl ether (O-methylation) and 15-methyl (C-methylation) modifications.

While native PGF2


 has a plasma half-life of minutes, modifications at C-15 block the primary catabolic pathway governed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This guide synthesizes historical SAR data with modern assay protocols to demonstrate why the 15-methyl analog (Carboprost) became a clinical standard, while the 15-methyl ether remains a vital chemical probe for understanding FP receptor hydrogen bonding requirements.

Part 2: The Pharmacophore & C-15 Vulnerability

The Mechanism of Inactivation

The biological activity of PGF2


 relies on its interaction with the FP Receptor  (a Gq-coupled GPCR). The C-15 hydroxyl group (15-OH) is a key pharmacophore element. However, it is also the substrate for 15-PGDH.
  • Oxidation: 15-PGDH oxidizes the 15(S)-hydroxyl to a 15-keto group.

  • Reduction: The

    
     double bond is reduced by 
    
    
    
    -15-ketoprostaglandin reductase.
  • Result: The resulting 13,14-dihydro-15-keto-PGF2

    
     metabolite is biologically inert (low affinity for FP).
    
SAR Modification Strategy: The "Methyl Block"

To prevent this oxidation, two primary strategies exist at the C-15 position:

Strategy A: 15(S)-15-Methyl PGF2

(Carboprost)[1][2][3]
  • Modification: Addition of a methyl group to the C-15 carbon.[1][4][5]

  • Chemistry: Converts the secondary alcohol to a tertiary alcohol .

  • Outcome: Tertiary alcohols cannot be oxidized to ketones. The metabolic pathway is completely blocked.

  • Activity: Retains high affinity for the FP receptor and exhibits significantly prolonged half-life.

Strategy B: PGF2

15-Methyl Ether (15-O-Methyl)
  • Modification: Methylation of the oxygen atom (hydroxyl

    
     methoxy).
    
  • Chemistry: Removes the hydrogen bond donor capability of the -OH group.

  • Outcome: Surprisingly, unlike in the prostacyclin series (where 15-O-methylation abolishes activity), PGF2

    
     15-methyl ethers retain significant biological activity (3-420% of native PGF2
    
    
    
    in luteolytic assays) [1].[6] This suggests the FP receptor C-15 pocket is more tolerant of steric bulk and loss of H-donor capability than previously modeled.
Visualization: The Metabolic Blockade

The following diagram illustrates the divergence in metabolic stability between Native PGF2


 and the 15-Methyl analog.

MetabolicBlockade cluster_0 Metabolic Fate PGF2a Native PGF2α (Sec. Alcohol @ C15) Keto 15-keto-PGF2α (Inactive Metabolite) PGF2a->Keto Rapid Oxidation PGDH Enzyme: 15-PGDH PGDH->PGF2a Carbo 15-Methyl-PGF2α (Tert. Alcohol @ C15) Carbo->Keto BLOCKED (Tertiary Alcohol) Ether 15-O-Methyl Ether (Methoxy @ C15) Ether->Keto BLOCKED (No Hydroxyl)

Caption: 15-PGDH oxidation is the rate-limiting step. 15-Methylation (Carboprost) and 15-O-Methylation both block this pathway, but via different chemical mechanisms (tertiary alcohol formation vs. etherification).

Part 3: Comparative Data Analysis

The following table summarizes the key physicochemical and biological differences between the native compound and its C-15 modified analogs.

FeatureNative PGF2

15(S)-15-Methyl PGF2

(Carboprost)
15-Methyl Ether PGF2

C-15 Moiety Secondary Hydroxyl (-OH)Tertiary Alcohol (-C(Me)OH)Methoxy Ether (-OMe)
15-PGDH Substrate? Yes (Rapid degradation)No (Steric/Chemically impossible)No (Lacks oxidizable H)
FP Receptor Affinity High (

nM)
High (Similar to native)Moderate to High [1]
H-Bond Capability Donor & AcceptorDonor & AcceptorAcceptor Only
Primary Utility Endogenous SignalingClinical (Postpartum Hemorrhage)SAR Probe / Research Tool

Part 4: Experimental Protocols (Self-Validating Systems)

To verify the SAR of 15-methyl ether vs. 15-methyl analogs, the following protocols assess both Receptor Binding and Metabolic Stability .

Protocol A: FP Receptor Radioligand Binding Assay

Objective: Determine if the 15-methyl ether modification compromises receptor affinity compared to Carboprost.

Materials:

  • HEK293 cells stably expressing human FP receptor.

  • Radioligand:

    
    -PGF2
    
    
    
    (Specific Activity > 150 Ci/mmol).
  • Competitors: 15-Methyl-PGF2

    
    , 15-O-Methyl-PGF2
    
    
    
    .

Workflow:

  • Membrane Prep: Harvest HEK-FP cells, homogenize in ice-cold Buffer A (50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
    
  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -PGF2
      
      
      (Final conc: 1 nM).
    • 50

      
      L Competitor (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .
    • Validation Check: Nonspecific binding (defined by 1

      
      M unlabeled PGF2
      
      
      
      ) must be <10% of total binding.
Protocol B: 15-PGDH Metabolic Stability Assay

Objective: Confirm the "metabolic shield" provided by the C-15 modifications.

Materials:

  • Recombinant human 15-PGDH (or lung cytosol fraction).

  • Cofactor:

    
     (1 mM).
    
  • Assay Buffer: 0.1 M Tris-HCl, pH 9.0.

Workflow:

  • Reaction Mix: Combine substrate (PGF2

    
     or analogs at 10 
    
    
    
    M) with
    
    
    in Assay Buffer.
  • Initiation: Add 15-PGDH enzyme (0.05 units).

  • Monitoring: Measure the formation of NADH by absorbance at 340 nm continuously for 10 minutes at 37°C.

    • Alternatively: Quench aliquots at t=0, 15, 30, 60 min with acetonitrile and analyze remaining parent compound via LC-MS/MS.

  • Result Interpretation:

    • Native PGF2

      
      :  Rapid increase in A340 (NADH production) or loss of parent mass.
      
    • 15-Methyl / 15-Methyl Ether: Flatline at A340 (No reaction).

Part 5: Signaling Pathway Visualization

Understanding the downstream effect of these stable analogs is crucial. Both 15-methyl and 15-methyl ether analogs activate the Gq-PLC-IP3 pathway.

FPSignaling Ligand 15-Methyl-PGF2α (Agonist) FP FP Receptor (GPCR) Ligand->FP Binding Gq Gαq Protein FP->Gq Activation PLC PLCβ (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Binds IP3R Contract Smooth Muscle Contraction Ca->Contract MLCK Activation

Caption: Activation of the FP receptor by stable C-15 analogs triggers the Gq cascade, leading to intracellular Calcium mobilization and smooth muscle contraction (e.g., uterine).

Part 6: References

  • Hagar, K. et al. (1979). Methyl ethers of prostaglandins F2 alpha and I2.[6] Prostaglandins , 17(2), 277-282.

  • Cayman Chemical. (2023).[3] 15(S)-15-methyl Prostaglandin F2alpha Product Information.

  • Tai, H.H. et al. (2011). 15-Hydroxyprostaglandin dehydrogenase as a novel molecular target for cancer chemoprevention and therapy. Biochemical Pharmacology , 82(10), 1335-1344.

  • MedChemExpress. (2023). Carboprost (15(S)-15-Methyl Prostaglandin F2alpha) Mechanism & Data.

Sources

Protocols & Analytical Methods

Method

Prostaglandin F2alpha 15-methyl ether HPLC analysis protocol

Application Note: High-Resolution HPLC Analysis of Prostaglandin F2 15-Methyl Ether Introduction & Scope Prostaglandin F2 (PGF2 ) and its derivatives are critical targets in reproductive biology and ophthalmology. The 15...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Analysis of Prostaglandin F2 15-Methyl Ether

Introduction & Scope

Prostaglandin F2


 (PGF2

) and its derivatives are critical targets in reproductive biology and ophthalmology. The 15-methyl ether derivative of PGF2

represents a specific structural modification where the hydroxyl group at the C15 position is methylated (15-methoxy).[1][2] This modification significantly alters the physicochemical properties of the molecule, primarily by eliminating a hydrogen bond donor and increasing lipophilicity compared to the parent 15-hydroxy compounds (like Carboprost).[3][2]

This Application Note provides a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to separate 15-O-methyl PGF2


  from its potential impurities, including the parent PGF2

, 15-methyl PGF2

(Carboprost), and related isomers.[1][3][2]
Critical Terminology & Structural Context

To ensure analytical precision, this protocol distinguishes between three common "15-methyl" variants often confused in literature:

  • 15-methyl PGF2

    
     (Carboprost):  Contains a methyl group at C15 but retains the C15-hydroxyl.[1][3][2]
    
  • 15-methyl PGF2

    
     Methyl Ester:  Contains a methyl ester at the C1 carboxylic acid.[1][3][2]
    
  • 15-O-methyl PGF2

    
     (Target):  Contains a methoxy ether at C15.[1][3][2]
    

Analytical Challenge: Prostaglandins lack strong chromophores. While this protocol provides optimized UV detection at low wavelengths (200–210 nm), it is fully compatible with LC-MS/MS for high-sensitivity bioanalysis.[1][3][2]

Method Development Strategy

Separation Logic (Hydrophobicity)

The separation mechanism relies on hydrophobic interaction chromatography.[2] The elution order on a C18 column is dictated by the polarity of the functional groups:

  • PGF2

    
    :  Most polar (3 hydroxyls, 1 carboxyl).[3][2] Elutes first.
    
  • 15-methyl PGF2

    
     (Carboprost):  Slightly less polar (steric bulk of methyl group).[1][3][2] Elutes second.
    
  • 15-O-methyl PGF2

    
     (Ether):  Significantly less polar (loss of OH hydrogen donor).[1][3][2] Elutes late.
    
Mobile Phase Selection
  • Acidic Modifier: We utilize 0.1% Formic Acid (or Phosphoric Acid for UV-only).[1][3][2] Acidification suppresses the ionization of the C1-carboxylic acid (pKa ~4.5), keeping the molecule neutral and preventing peak tailing/broadening.[1][3][2]

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shape and lower backpressure, allowing for higher flow rates or longer columns.[3][2]

Experimental Protocol

Reagents & Equipment
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector (cooled autosampler recommended at 4°C).[1][3][2]

  • Column: C18 End-capped, 4.6 x 150 mm, 3 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).[1][3][2]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1][3][2]

  • Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%, HPLC grade).[1][3][2]

Chromatographic Conditions
ParameterSpecification
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 10–20 µL
Detection UV @ 205 nm (Reference: 360 nm)
Run Time 25 Minutes
Gradient Profile

A gradient is required to elute the polar impurities early while eluting the hydrophobic ether derivative within a reasonable timeframe.

Time (min)% Mobile Phase A% Mobile Phase BDescription
0.07525Initial equilibration
2.07525Isocratic hold for polar impurities
15.03070Linear ramp to elute 15-methyl ether
18.0595Wash step (remove highly lipophilic contaminants)
20.0595Hold Wash
20.17525Return to initial conditions
25.07525Re-equilibration

Sample Preparation (Solid Phase Extraction)

For biological matrices (plasma/urine) or crude synthetic mixtures, Solid Phase Extraction (SPE) is mandatory to remove proteins and salts that interfere with low-UV detection.[1][3][2]

SPE Cartridge: C18 or HLB (Hydrophilic-Lipophilic Balance), 200 mg/3 mL.[1][3][2]

  • Conditioning: 3 mL Methanol followed by 3 mL Water (pH 3.0).

  • Loading: Dilute sample 1:1 with acidified water (pH 3.0) and load onto cartridge.

  • Washing: Wash with 3 mL Water + 5% Methanol (removes salts and highly polar interferences).[2]

  • Elution: Elute target PGF2

    
     ether with 3 mL Ethyl Acetate or 100% Methanol.
    
  • Reconstitution: Evaporate solvent under Nitrogen stream; reconstitute in 200 µL Mobile Phase A/B (75:25).

Visualized Workflows

Analytical Workflow Diagram

This diagram outlines the critical path from sample to data, emphasizing the decision points for detection methods.[3][2]

AnalyticalWorkflow Sample Sample Source (Synthesis/Bio-fluid) Prep Sample Prep (SPE / Dilution) Sample->Prep Inject HPLC Injection (10-20 µL) Prep->Inject Separation C18 Separation (Gradient Elution) Inject->Separation Detection Detection Mode Separation->Detection UV_Data UV (205 nm) Purity/QC Detection->UV_Data High Conc. MS_Data LC-MS/MS Bioanalysis Detection->MS_Data Trace Level

Caption: Figure 1: End-to-end analytical workflow for Prostaglandin 15-methyl ether analysis, distinguishing between QC (UV) and Bioanalytical (MS) paths.

Separation Logic & Elution Order

This diagram illustrates the physicochemical basis of the separation, validating the gradient choice.

ElutionOrder Start Injection (t=0) PGF2a PGF2α Parent (Most Polar - 3x OH) RT: ~4-6 min Start->PGF2a Mobile Phase High Aqueous Carboprost 15-methyl PGF2α (Intermediate Polarity) RT: ~8-10 min PGF2a->Carboprost Gradient Ramp Starts Target TARGET: 15-O-methyl PGF2α (Ether - Hydrophobic) RT: ~12-14 min Carboprost->Target Increasing % Organic Ester Methyl Ester Impurities (Most Hydrophobic) RT: >15 min Target->Ester High % Organic Wash

Caption: Figure 2: Predicted elution order based on hydrophobic interaction logic. The target ether elutes after the hydroxylated parent but before full esters.[1]

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" as requested, the following system suitability parameters must be met before routine analysis.

ParameterAcceptance LimitRationale
Resolution (Rs) > 2.0 between Parent and EtherEnsures accurate quantitation of impurities.
Tailing Factor (T) 0.8 – 1.2Critical for integration accuracy; indicates proper pH control.[3][2]
LOD (UV) ~50 ng/mLBased on low extinction coefficient of PGs at 205 nm.[2]
Precision (RSD) < 2.0% (n=6 injections)Verifies injector and pump stability.
Recovery (SPE) > 85%Ensures sample prep does not selectively lose the ether derivative.[2]

Troubleshooting Guide

Issue 1: Baseline Drift at 205 nm

  • Cause: Impure mobile phase solvents absorb UV at low wavelengths.[3][2]

  • Solution: Use "LC-MS Grade" solvents only.[1][3][2] Ensure the column is fully equilibrated (at least 20 column volumes) when switching gradients.[2]

Issue 2: Peak Broadening/Splitting

  • Cause: pH mismatch or sample solvent strength too high.[3][2]

  • Solution: Ensure sample is dissolved in starting mobile phase (75% Water).[3][2] If the sample is in 100% MeOH, it will precipitate or band-broaden upon injection.[1][3][2]

Issue 3: Co-elution of Isomers

  • Cause: PGF2

    
     has multiple stereocenters (C5, C13 double bonds; C8, C9, C11, C12, C15 chiral centers).[1][3][2]
    
  • Solution: If the standard C18 method fails to separate stereoisomers (e.g., 15(R) vs 15(S)), switch to a Chiral Column (e.g., Chiralcel OD-RH) or a Phenyl-Hexyl column which offers different selectivity based on pi-pi interactions.[1][3][2]

References

  • USP/National Formulary. Carboprost Tromethamine Monograph.[3][2] United States Pharmacopeia.[3][2] (Requires Subscription for full text, general method adapted from standard USP PG protocols).

  • Journal of Chromatography B.Separation and quantification of prostaglandins using reverse phase HPLC.

Sources

Application

Prostaglandin F2alpha 15-methyl ether mass spectrometry methods

Application Note: High-Specificity Mass Spectrometry Profiling of 15-Methyl Prostaglandin F2 and its Methyl Ester Derivatives analogs in biological matrices. Executive Summary & Nomenclature Clarification In drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Mass Spectrometry Profiling of 15-Methyl Prostaglandin F2


 and its Methyl Ester Derivatives 

 analogs in biological matrices.

Executive Summary & Nomenclature Clarification

In drug development and lipidomics, 15-methyl Prostaglandin F2


  (Carboprost) and its Methyl Ester  derivative (Methyl Carboprost) represent critical targets due to their enhanced metabolic stability compared to native PGF2

. While native prostaglandins are rapidly degraded by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), the methylation at C-15 blocks this enzymatic pathway, significantly extending half-life and potency.

Critical Nomenclature Distinction: To ensure analytical accuracy, researchers must distinguish between three chemically distinct entities often confused in shorthand literature:

  • 15(S)-15-methyl PGF2

    
     (Carboprost):  Methyl group attached directly to C15 (Tertiary alcohol). Used clinically for postpartum hemorrhage.[1]
    
  • 15(S)-15-methyl PGF2

    
     Methyl Ester:  Esterification at the C1 carboxyl group. Often a prodrug or synthetic intermediate.
    
  • PGF2

    
     15-methyl ether:  A methoxy (-OCH3) group at C15 (replacing the hydroxyl). This is an isobaric impurity or specific metabolite, distinct from Carboprost.
    

This guide focuses on the LC-MS/MS quantitation of the pharmacologically relevant 15-methyl PGF2


 species, with specific protocols for differentiating these from isobaric interferences.

Analytical Challenges & Strategy

The primary challenge in analyzing 15-methyl PGF2


 is isobaric interference .
  • Isomers: 8-iso-PGF2

    
     and other F2-isoprostanes share the same molecular weight.
    
  • Source Fragmentation: In-source water loss (

    
    ) from PGF2
    
    
    
    can mimic the mass of downstream metabolites.
  • Derivatization: For GC-MS, the formation of methyl esters and methyl ethers must be controlled to prevent artifactual methylation of the 15-OH group.

Strategic Approach: We utilize Negative Electrospray Ionization (ESI-) coupled with Triple Quadrupole (QqQ) MS . The presence of the 15-methyl group alters the fragmentation kinetics compared to native PGF2


, allowing for unique Multiple Reaction Monitoring (MRM) transitions.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

Rationale: Solid Phase Extraction (SPE) is effective but often results in lower recovery for methylated analogs due to non-specific binding. LLE with Methyl tert-butyl ether (MTBE) provides cleaner extracts for lipid mediators.

Reagents:

  • Internal Standard (IS): 15(S)-15-methyl PGF2

    
    -d4 (Deuterated Carboprost).
    
  • Extraction Solvent: MTBE (acidified).

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of plasma/tissue homogenate to a borosilicate glass tube.

  • Spike: Add 10 µL of Internal Standard (100 ng/mL). Vortex for 10 sec.

  • Acidify: Add 200 µL of 0.1% Formic Acid (aq) to adjust pH < 4.0. Crucial: Protonation of the C1-carboxyl group drives the lipid into the organic phase.

  • Extract: Add 1.5 mL of cold MTBE.

  • Agitate: Shaker at 1200 rpm for 10 mins (or vortex vigorously for 2 mins).

  • Phase Separation: Centrifuge at 3,000 x g for 5 mins at 4°C.

  • Transfer: Collect the upper organic layer (MTBE) into a clean tube.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 35°C.
    
  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Methodology

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm). Note: A C18 column is preferred over C8 to maximize resolution between the 15-methyl analog and native PGF2


.

Chromatographic Conditions:

  • Mobile Phase A: Water + 0.02% Acetic Acid.[2]

  • Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.02% Acetic Acid.

  • Flow Rate: 0.3 mL/min.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.025Loading
1.025Isocratic Hold
8.095Elution of Analytes
10.095Wash
10.125Re-equilibration
13.025End

Mass Spectrometry Parameters (ESI-):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
15-methyl PGF2

367.2 305.2 -28Quantifier (Loss of H2O + CO2)
367.2269.2-32Qualifier
15-methyl PGF2

Methyl Ester
381.2 305.2 -25Quantifier (Loss of MeOH + CO2)
PGF2

(Native)
353.2193.1-30Monitor for Separation
IS (d4-Analog) 371.2309.2-28Internal Standard

Validation Note: The transition 367.2 -> 305.2 corresponds to the decarboxylation and dehydration characteristic of the PGF ring structure. The 15-methyl group renders the C15-OH a tertiary alcohol, which dehydrates more readily than the secondary alcohol of native PGF2


, often resulting in a distinct in-source fragmentation pattern that must be controlled by lowering the desolvation temperature (max 450°C).

Workflow Visualization

The following diagram illustrates the decision logic for differentiating the Methyl Ester prodrug from the active Free Acid metabolite.

G Sample Biological Sample (Plasma/Tissue) Extract LLE Extraction (MTBE + Acid) Sample->Extract Spike IS LC UHPLC Separation (C18 Column) Extract->LC MS_Source ESI Negative Source (m/z Scanning) LC->MS_Source Path_Acid Precursor m/z 367.2 (Free Acid) MS_Source->Path_Acid RT: 6.2 min Path_Ester Precursor m/z 381.2 (Methyl Ester) MS_Source->Path_Ester RT: 7.8 min Frag_Acid Frag: 305.2 (Loss of H2O + CO2) Path_Acid->Frag_Acid CE: -28V Frag_Ester Frag: 305.2 (Loss of MeOH + CO2) Path_Ester->Frag_Ester CE: -25V Result Quantitation Ratio (Prodrug vs Active) Frag_Acid->Result Frag_Ester->Result

Figure 1: Analytical workflow for the simultaneous determination of Carboprost (Free Acid) and its Methyl Ester.[1][3][4]

GC-MS Derivatization (Alternative Method)

While LC-MS/MS is preferred for speed, GC-MS provides superior structural elucidation if "15-methyl ether" impurities are suspected.

Derivatization Protocol (MO-TMS):

  • Methoximation: Dissolve dried extract in 50 µL Methoxyamine HCl in Pyridine (2%). Incubate 60 min at 60°C. Protects ketone groups.

  • Silylation: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 60 min at 60°C. Converts hydroxyls to TMS ethers.

  • Analysis: The 15-methyl PGF2

    
     will appear as the Me-MO-TMS  derivative.
    

Note on Methyl Ethers: If the user specifically intends to analyze PGF2


 15-methyl ether  (methoxy group), avoid using Diazomethane, as it will esterify the carboxyl group but not etherify the hydroxyls reliably. Specific synthesis or purchase of the 15-O-methyl standard is required for retention time matching.

References

  • Bylund, J., et al. (2023). Mass spectrometry of prostaglandins and their metabolites. Journal of Lipid Research. Retrieved from [Link] (General grounding on PG fragmentation).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5280363, Carboprost. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prostaglandin F2alpha 15-methyl ether

Welcome to the technical support center for Prostaglandin F2alpha 15-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Prostaglandin F2alpha 15-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in your experiments. We understand that seemingly minor issues with solubility can derail critical research, and this resource is structured to get you back on track quickly and efficiently.

Part 1: Troubleshooting Guide - Navigating Solubility Challenges

Prostaglandin F2alpha 15-methyl ether and its analogs can be challenging to work with due to their lipidic nature. The most common pitfall is poor solubility in aqueous solutions, leading to precipitation and inaccurate concentrations in your experimental setup. This guide provides a systematic approach to overcoming these issues.

I. "My Prostaglandin F2alpha 15-methyl ether is not dissolving in my aqueous buffer/media."

This is the most frequently encountered problem. Direct dissolution in aqueous solutions is often unsuccessful. The key is to first prepare a concentrated stock solution in an appropriate organic solvent.

Core Principle: The principle of "like dissolves like" is paramount. Prostaglandin F2alpha 15-methyl ether is a lipid, and therefore requires an organic solvent for initial dissolution. Subsequent dilution into aqueous media must be done carefully to avoid precipitation.

  • Solvent Selection: Choose a high-purity, anhydrous organic solvent. The most common and effective choices are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1][2][3]

    • Expert Insight: While all three are effective, DMSO is often preferred for its high solvating power. However, be aware that DMSO is hygroscopic (absorbs moisture from the air).[4] Using DMSO that has been opened multiple times can lead to the introduction of water, which will significantly reduce the solubility of the prostaglandin. Always use fresh, anhydrous DMSO for preparing stock solutions.[4]

  • Calculating the Amount:

    • Determine the desired stock concentration (e.g., 10 mg/mL or a specific molarity). The molecular weight of Prostaglandin F2alpha 15-methyl ether is approximately 368.5 g/mol .[5]

    • Example Calculation for a 10 mM Stock Solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 368.5 g/mol * 1000 mg/g = 3.685 mg

      • To make 1 mL of a 10 mM stock, you would dissolve 3.685 mg of Prostaglandin F2alpha 15-methyl ether in 1 mL of your chosen organic solvent.

  • Dissolution Technique:

    • Add the solvent to the vial containing the powdered compound.

    • Vortex briefly to mix.

    • If the compound does not dissolve immediately, gentle warming in a water bath (37°C) for a few minutes can aid dissolution. For some compounds, sonication may be necessary to fully dissolve the material.[4]

  • Storage of the Stock Solution:

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[4]

    • Store at -20°C or -80°C for long-term stability.[1][4] Supplier data sheets often recommend storage at -20°C for at least two years in its original packaging and for shorter periods once in solution.[1]

G cluster_prep Stock Solution Preparation start Start: Powdered Prostaglandin F2alpha 15-methyl ether solvent Select Anhydrous Organic Solvent (DMSO, DMF, Ethanol) start->solvent dissolve Add Solvent & Vortex (Gentle Warming/Sonication if needed) solvent->dissolve Causality: 'Like dissolves like' aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store Prevents degradation from repeated freeze-thaw cycles

Caption: Workflow for preparing a stable stock solution.

II. "My compound precipitated when I added the stock solution to my cell culture media."

This is a common consequence of improper dilution. The organic solvent of your stock solution is miscible with the aqueous media, but the prostaglandin itself is not. A sudden change in the solvent environment causes the compound to crash out of solution.

Core Principle: The key is to perform a serial or gradual dilution to acclimate the compound to the aqueous environment.

  • Intermediate Dilution (Optional but Recommended):

    • For very high final dilutions, it can be beneficial to first make an intermediate dilution of your stock solution in the same organic solvent. This reduces the volume of organic solvent added to your final aqueous solution.

  • Dilution into Aqueous Solution:

    • Warm your stock solution aliquot to room temperature.

    • Add the required volume of the stock solution to your aqueous buffer or cell culture media dropwise while gently vortexing or swirling the media. Do not add the media to the stock solution.

    • The final concentration of the organic solvent in your media should be kept to a minimum, ideally below 0.5%, as higher concentrations can be cytotoxic.

  • Solubility in Buffered Solutions:

    • Some forms of prostaglandins have better solubility in slightly basic aqueous solutions. For instance, 15(S)-15-methyl Prostaglandin F2α shows good solubility in 10 mM Na2CO3 (>6.5 mg/ml) and PBS (pH 7.2) (>10 mg/ml).[1] If you continue to experience precipitation, consider preparing your final dilution in a buffer system known to be compatible.

G cluster_dilution Working Solution Dilution Troubleshooting start Start: Concentrated Organic Stock Solution precipitate Problem: Precipitation in Aqueous Media start->precipitate add_slowly Solution: Add stock solution dropwise to vortexing media precipitate->add_slowly Root Cause: Rapid solvent change check_solvent Check Final Organic Solvent Concentration (Keep <0.5%) add_slowly->check_solvent success Successful Solubilization check_solvent->success

Caption: Troubleshooting precipitation during dilution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between Prostaglandin F2alpha 15-methyl ether and 15(S)-15-methyl Prostaglandin F2alpha?

While the names are similar, they refer to distinct but closely related molecules. "15(S)-15-methyl Prostaglandin F2alpha" is also known as Carboprost, a synthetic analog of PGF2α.[1] The "15-methyl" group makes it resistant to metabolic degradation. "Prostaglandin F2alpha 15-methyl ether" has a methoxy group at the 15-position instead of a hydroxyl group.[5] It is crucial to use the correct chemical name and CAS number for your specific compound of interest.

Q2: What is the recommended storage condition for the powdered compound?

The powdered compound is generally stable at room temperature for short periods, such as during shipping.[1] For long-term storage, it is recommended to keep it at -20°C.[1]

Q3: Can I dissolve Prostaglandin F2alpha 15-methyl ether directly in PBS?

Direct dissolution in PBS is generally not recommended and may result in poor solubility or an insoluble suspension. While some data suggests solubility in PBS (pH 7.2) is possible up to certain concentrations,[2][6] the most reliable method is to first prepare a stock solution in an organic solvent as described in the troubleshooting guide.

Q4: My experiment is sensitive to DMSO. What are my alternatives?

If your cells are sensitive to DMSO, ethanol is a good alternative solvent.[1][2] You must still ensure the final concentration of ethanol in your cell culture media is low enough to not affect cell viability (typically <0.5%).

Q5: What is the stability of Prostaglandin F2alpha 15-methyl ether in aqueous solution?

The stability of prostaglandins in aqueous solutions can be pH-dependent. It is recommended to prepare fresh working dilutions for each experiment and not to store the compound in aqueous solutions for extended periods. Stock solutions in anhydrous organic solvents are much more stable when stored properly at low temperatures.[4]

Q6: Are there different forms of this compound, like a methyl ester?

Yes, you may encounter the methyl ester form, such as 15(S)-15-methyl Prostaglandin F2α methyl ester.[2] These esterified forms are more lipophilic and have increased membrane permeability, often acting as prodrugs that are hydrolyzed in vivo to the active free acid.[2][6] Be sure to verify which form you are using, as their properties and handling may differ slightly.

Solubility Data Summary Table
Compound FormSolventReported SolubilitySource
15(S)-15-methyl Prostaglandin F2αDMF>100 mg/ml[1]
DMSO>100 mg/ml[1]
Ethanol>100 mg/ml[1]
PBS (pH 7.2)>10 mg/ml[1]
10 mM Na2CO3>6.5 mg/ml[1]
15(S)-15-methyl Prostaglandin F2α methyl esterDMF>50 mg/ml[2]
DMSO>50 mg/ml[2]
Ethanol>50 mg/ml[2]
PBS (pH 7.2)>5 mg/ml[2]
15(R)-15-methyl Prostaglandin F2αDMF>100 mg/ml[3]
DMSO>100 mg/ml[3]
Ethanol>100 mg/ml[3]
PBS (pH 7.2)>10 mg/ml[3]
10 mM Na2CO3>6.5 mg/ml[3]
15(R)-15-methyl Prostaglandin F2α methyl esterDMF>50 mg/ml[6]
DMSO>50 mg/ml[6]
Ethanol>50 mg/ml[6]
PBS (pH 7.2)5 mg/ml[6]

References

  • Prostaglandin F2alpha 15-methyl ether - 40834-96-6. Vulcanchem.
  • Carboprost (15(S)-15-Methyl Prostaglandin F2α). MedchemExpress.com.
  • 15(S)-15-methyl Prostaglandin F 2α. Cayman Chemical.
  • 15(S)-15-methyl Prostaglandin F 2α methyl ester. Cayman Chemical.
  • 15(R)-15-methyl Prostaglandin F 2α methyl ester. Cayman Chemical.
  • 15(R)-15-methyl Prostaglandin F 2α. Cayman Chemical.

Sources

Optimization

Optimizing Prostaglandin F2alpha 15-methyl ether dosage in experiments

Technical Guide: Optimizing Prostaglandin F2 15-Methyl Ether Dosage Analogs Executive Summary & Chemical Identity[1][2] Crucial Clarification: The term "Prostaglandin F2 15-methyl ether" refers to a specific structural m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Prostaglandin F2 15-Methyl Ether Dosage


 Analogs

Executive Summary & Chemical Identity[1][2]

Crucial Clarification: The term "Prostaglandin F2


 15-methyl ether" refers to a specific structural modification where the hydroxyl group at the C15 position is replaced or modified (often a methoxy group), or it is a nomenclatural variation of 15-methyl Prostaglandin F2

(Carboprost)
or its methyl ester .[1]

Functionally, the 15-methyl substitution (whether alkyl or ether) serves one primary purpose: Metabolic Blockade . It prevents oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), extending the half-life significantly compared to native PGF2


.

This guide addresses the handling of these lipophilic, metabolically stable PGF2


 analogs .
Key Chemical Properties
PropertyCharacteristicImpact on Experiment
Lipophilicity HighAdsorbs to plastics; requires organic co-solvents (DMSO/Ethanol).
Metabolic Stability HighLonger half-life in vivo; sustained receptor activation in vitro.
Receptor Target FP Receptor (PTGFR)

-coupled signaling (Calcium mobilization).
Off-Target EP3 ReceptorOccurs at high micromolar concentrations (>10

M).

Module 1: Solubility & Stock Preparation (The Foundation)

The #1 source of experimental error with prostaglandins is improper solubilization and adsorption loss.

Protocol: Reconstitution and Storage

Objective: Create a stable stock solution that prevents degradation and plastic adsorption.

  • Solvent Choice:

    • Recommended: DMSO or Ethanol (Absolute).

    • Solubility Limit: ~50 mg/mL (approx. 100 mM).

    • Avoid: Direct dissolution in PBS or media. PGF2

      
       analogs precipitate immediately in aqueous buffers at high concentrations.
      
  • Vessel Selection:

    • Use Glass vials or Polypropylene (low-binding) tubes.

    • NEVER use Polystyrene (PS) tubes for stock solutions; the compound will bind to the plastic walls, effectively lowering your dosage.

  • Evaporation (If supplied in methyl acetate):

    • Many vendors supply these analogs in methyl acetate. This solvent is toxic to cells.

    • Step: Stream dry nitrogen or argon over the vial to evaporate the methyl acetate.

    • Step: Resuspend the resulting oil immediately in DMSO or Ethanol.

  • Storage:

    • Temp: -20°C or -80°C.

    • Atmosphere: Purge vial with Nitrogen/Argon before closing to prevent oxidation.

Visualization: Stock Preparation Workflow

StockPrep Raw Raw Compound (in Methyl Acetate) Evap Evaporate Solvent (Stream N2/Argon) Raw->Evap Remove Toxic Solvent Resuspend Resuspend (DMSO/Ethanol) Evap->Resuspend Create Stock (10-50 mM) Aliquot Aliquot (Glass/Polypropylene) Resuspend->Aliquot Avoid Freeze/Thaw Store Store -80°C (Protect from Light) Aliquot->Store

Caption: Workflow for converting commercial methyl acetate preparations into cell-compatible stock solutions.

Module 2: In Vitro Dosage Optimization

Objective: Determine the


 for FP receptor activation while avoiding off-target cytotoxicity or EP receptor cross-reactivity.
The Signaling Pathway

15-methyl PGF2


 analogs bind the FP receptor, a G-protein coupled receptor (

).[2] This triggers the PLC-

cascade.

Signaling Ligand 15-methyl PGF2α Receptor FP Receptor (PTGFR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ (Release) IP3->Ca ER Release PKC PKC Activation DAG->PKC

Caption: The FP receptor signaling cascade. Primary readout is Calcium flux or IP3 accumulation.

Recommended Dosage Ranges (Cell Culture)
Assay TypeLow Dose (Threshold)Optimal Range (

)
Max Dose (Saturation)Notes
Calcium Flux (FLIPR)1 nM10 - 100 nM 1

M
Response is rapid (seconds).
Gene Expression (qPCR)10 nM100 nM 1

M
Measure COX-2 or IL-6 induction (2-6 hrs).
Contraction (Myometrial cells)10 nM100 - 500 nM 5

M
Higher doses needed for mechanical force.

Protocol Note: When diluting from stock (e.g., 10 mM DMSO) to working conc (e.g., 100 nM), ensure the final DMSO concentration is < 0.1% .

  • Example: Dilute 1

    
    L stock into 1 mL media 
    
    
    
    10
    
    
    M (Step 1). Dilute 10
    
    
    L of Step 1 into 1 mL media
    
    
    100 nM (Working).

Module 3: Troubleshooting & FAQs

Q1: My dose-response curve is shifting to the right (lower potency). Why?

A: This is almost always due to adsorption .

  • Diagnosis: Are you using polystyrene reservoirs or tubes for your serial dilutions?

  • Fix: Switch to glass or polypropylene. Alternatively, add 0.1% BSA (Bovine Serum Albumin) to your dilution buffer. The albumin coats the plastic and binds the prostaglandin, keeping it in solution and available to the cells.

Q2: I see cytotoxicity at 10 M. Is the compound toxic?

A: It is likely off-target effects or vehicle toxicity .

  • Off-Target: At >10

    
    M, PGF2
    
    
    
    analogs can activate EP3 receptors or disrupt membrane fluidity due to their detergent-like lipid nature.
  • Vehicle: Check your DMSO control. If 10

    
    M requires 0.5% DMSO, the solvent might be killing the cells. Keep DMSO < 0.1%.
    
Q3: Why use the 15-methyl analog instead of standard PGF2 ?

A: Stability. Standard PGF2


 is rapidly degraded by 15-PGDH (half-life in minutes in vivo). The 15-methyl group sterically hinders this enzyme. In long-duration experiments (e.g., 24h incubation), standard PGF2

may degrade before the effect is observed. The 15-methyl analog remains active throughout the incubation.

References

  • Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E and F receptors.[2][3][4][5][6] Journal of Biological Chemistry. [Link]

  • Li, Y., et al. (2023). Structures of human prostaglandin F2

    
     receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications.[6] [Link]
    

Sources

Troubleshooting

Technical Guide: Prostaglandin F2α 15-Methyl Ether – Selectivity, Stability, and Off-Target Mitigation

[1] Executive Summary & Compound Identity Warning: Chemical Identity Confusion Before proceeding, you must verify the exact chemical entity in your inventory. "15-methyl ether" is frequently confused with "15-methyl PGF2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

Warning: Chemical Identity Confusion Before proceeding, you must verify the exact chemical entity in your inventory. "15-methyl ether" is frequently confused with "15-methyl PGF2α" (Carboprost) or "15-methyl PGF2α methyl ester."[1]

Common NameChemical ModificationCAS NumberPrimary Characteristic
PGF2α 15-methyl ether Methoxy (-OCH₃) at C-15 40834-96-6 High metabolic stability; Increased FP selectivity.
Carboprost (15-methyl PGF2α)Methyl (-CH₃) at C-1535700-23-3Clinical abortifacient; Tertiary alcohol prevents oxidation.[1]
Carboprost Methyl EsterMethyl ester (-COOCH₃) at C-135700-21-1Prodrug; enhanced membrane permeability.[1]

Scope of this Guide: This document specifically addresses Prostaglandin F2α 15-methyl ether (15-methoxy PGF2α). While this analog is designed to resist degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), this enhanced stability often manifests as "off-target" effects due to prolonged systemic circulation and receptor cross-reactivity.[1]

Mechanism of Off-Target Effects

The "off-target" profile of PGF2α 15-methyl ether is governed by two mechanisms: Kinetic Persistence and Receptor Promiscuity .[1]

A. Kinetic Persistence (The "False" Off-Target)

Unlike native PGF2α, which has a half-life of minutes in vivo, the 15-methyl ether modification sterically hinders the active site of 15-PGDH .[1]

  • Consequence: The compound does not degrade into the inactive 15-keto metabolite.[1]

  • Observation: Users often report "sustained baseline elevation" in calcium flux assays or "unwashable" contraction in organ baths. This is not a new target; it is the primary target (FP receptor) being activated continuously.

B. Receptor Promiscuity (True Off-Target)

While the 15-methyl ether modification improves selectivity for the FP receptor (Luteolytic) compared to native PGF2α, high concentrations (>1 µM) induce cross-talk with structurally related receptors.[1]

  • EP3 Receptor (Gi/Go coupled): The most common off-target.[1] Activation leads to inhibition of cAMP and contraction of smooth muscle (gut/uterine), often mistaken for FP activity.

  • TP Receptor (Gq coupled): High-dose cross-reactivity causes vasoconstriction and platelet aggregation.[1]

Pathway Visualization: Signal Transduction & Cross-Talk

G Ligand PGF2α 15-methyl ether FP FP Receptor (Primary Target) Ligand->FP High Affinity EP3 EP3 Receptor (Major Off-Target) Ligand->EP3 Med Affinity (>100nM) TP TP Receptor (Minor Off-Target) Ligand->TP Low Affinity (>1µM) PGDH 15-PGDH (Metabolic Enzyme) Ligand->PGDH Blocked Gq Gq Protein FP->Gq Gi Gi Protein EP3->Gi TP->Gq PLC PLCβ Gq->PLC cAMP cAMP Inhibition Gi->cAMP Ca Intracellular Ca2+ (Contraction) PLC->Ca

Figure 1: Signaling selectivity profile. Note that the 15-methyl ether modification blocks 15-PGDH degradation, extending the window for off-target interactions with EP3 and TP receptors.[1]

Troubleshooting & FAQs

Q1: My calcium flux data shows a "double peak" or erratic baseline. Is this solubility or off-target?

Diagnosis: This is likely a solubility artifact masquerading as an off-target effect.[1] Explanation: PGF2α 15-methyl ether is more lipophilic than the parent PGF2α due to the methoxy group.[1] In aqueous buffers (like HBSS/Tyrode's), it can form micelles if not properly solvated.[1] Solution:

  • Stock Prep: Dissolve the neat oil in anhydrous DMSO or Ethanol to at least 10 mg/mL before dilution.

  • Assay Buffer: Ensure your final assay buffer contains 0.1% BSA (Fatty Acid Free) . Albumin acts as a carrier protein, preventing the lipid from sticking to plasticware or aggregating.

  • Validation: If the "double peak" disappears with BSA, it was a solubility artifact.

Q2: I am using an FP antagonist (AL-8810), but I still see residual contraction. Why?

Diagnosis: You are observing EP3-mediated signaling .[1] Causality: AL-8810 is a selective FP antagonist but has weak affinity for EP receptors.[1] If you are using high concentrations of PGF2α 15-methyl ether (>1 µM), you are likely activating the EP3 receptor, which AL-8810 does not block effectively.[1] Protocol: Isolating the FP Signal To prove your effect is FP-specific, you must perform a "Blockade Matrix" experiment:

ConditionPGF2α 15-me ether (100 nM)AL-8810 (10 µM)DG-041 (1 µM)Expected Result (FP Signal)Expected Result (EP3 Signal)
Control +--100% Response100% Response
FP Block ++-<10% Response No Change
EP3 Block +-+No Change<10% Response
  • AL-8810: FP Receptor Antagonist.[1]

  • DG-041: EP3 Receptor Antagonist (highly selective).[1]

  • SQ 29,548: TP Receptor Antagonist (add if vascular tissue is involved).[1]

Q3: The compound seems 10x more potent in my in vivo assay than in vitro. Why?

Diagnosis: Metabolic Stability (The "Kinetic" Off-Target).[1] Explanation: In in vitro cell culture, metabolic enzymes are often low or absent. In in vivo models, native PGF2α is cleared by the lungs (via 15-PGDH) in a single pass.[1] The 15-methyl ether resists this.[1][2] Correction Factor: You cannot directly translate IC50 values from native PGF2α literature to the 15-methyl ether analog in vivo. You must titrate down. Start dosing at 1/10th the equimolar dose of native PGF2α.

Validated Experimental Workflow

Use this decision tree to troubleshoot unexpected results in smooth muscle or signaling assays.

Troubleshooting Start Unexpected Signal (Contraction/Ca2+) CheckSolubility Check Solubility: Is 0.1% BSA present? Start->CheckSolubility AddBSA Add 0.1% BSA to Assay Buffer CheckSolubility->AddBSA No UseAntagonist Apply FP Antagonist (AL-8810, 10 µM) CheckSolubility->UseAntagonist Yes AddBSA->UseAntagonist SignalBlocked Signal Blocked? UseAntagonist->SignalBlocked TrueFP Confirmed: FP-Mediated Effect SignalBlocked->TrueFP Yes OffTarget Suspect Off-Target: EP3 or TP SignalBlocked->OffTarget No TestEP3 Add EP3 Antagonist (DG-041 or L-798,106) OffTarget->TestEP3 If GI/Uterine Tissue TestTP Add TP Antagonist (SQ 29,548) OffTarget->TestTP If Vascular Tissue

Figure 2: Troubleshooting workflow for distinguishing solubility artifacts and receptor cross-reactivity.[1]

References

  • Structure & Synthesis: Bundy, G. L., & Lincoln, F. H. (1973).[1] Synthesis of 15-methylprostaglandins.[1][3][4][5][6][7] Prostaglandins, 9(1), 1-4.[1]

  • Receptor Selectivity: Sharif, N. A., et al. (1998).[1] Pharmacology of [3H]prostaglandin E1/[3H]prostaglandin E2 and [3H]prostaglandin F2alpha binding to EP3 and FP prostaglandin receptor binding sites.[1][8] Journal of Pharmacology and Experimental Therapeutics, 286(2), 1094-1102.[1]

  • Metabolic Stability: Granström, E. (1975). Metabolism of 15-methyl-prostaglandin F2alpha in the cynomolgus monkey and the human female. Prostaglandins, 9(5), 799-810.[1]

  • FP Receptor Antagonism: Griffin, B. W., et al. (1999).[1] AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor.[1] Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284.[1]

  • Cayman Chemical Product Data: 15(S)-15-methyl Prostaglandin F2α.[1][5][9] (Note: Reference for general 15-methyl analog properties).

Sources

Optimization

Preventing Prostaglandin F2alpha 15-methyl ether degradation in solution

Topic: Prevention of Degradation & Loss in Solution Status: Operational | Tier: Level 3 (Senior Scientist Support)[1] Executive Summary: The "Stable" Molecule that Disappears Welcome to the technical support hub for Pros...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation & Loss in Solution

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Executive Summary: The "Stable" Molecule that Disappears

Welcome to the technical support hub for Prostaglandin F2α 15-methyl ether .

The Paradox: You likely chose this specific analog because the 15-methyl ether modification blocks metabolic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] Chemically, it is far more robust than native PGF2α. However, users frequently report "degradation" that is actually physical loss .

Because the ether modification significantly increases lipophilicity compared to the native hydroxylated prostaglandin, this molecule aggressively adsorbs to plastic surfaces and precipitates in aqueous buffers. This guide focuses on distinguishing chemical breakdown from physical disappearance.

Part 1: The Stability & Handling Matrix
Q1: My HPLC shows a massive drop in concentration, but no degradation peaks. Where did it go?

Diagnosis: You are likely experiencing Surface Adsorption , not chemical degradation. The Mechanism: PGF2α 15-methyl ether is a highly hydrophobic lipid.[1] In aqueous solutions (buffers, media), it is thermodynamically unfavorable for the molecule to remain solvated. It will migrate to the interface of the container, binding rapidly to hydrophobic plastics like polypropylene (standard Eppendorf tubes) or polystyrene.

The Protocol (Adsorption Prevention):

  • Vial Material: ALWAYS use silanized glass vials or specific "Low-Bind" polymer tubes for storage and dilution.[1]

  • The "Carrier" Rule: Never dilute below

    
     in pure buffer. If you must go lower (nM range), you must  include a carrier protein (e.g., 0.1% BSA) or a surfactant (e.g., 0.01% Tween-80) to sequester the lipid and keep it in solution.[1]
    
Q2: What is the correct solvent system for Stock vs. Working solutions?

The Rule: Water is the enemy of long-term storage.

Solution TypeRecommended SolventStability EstimateStorage Temp
Master Stock Methyl Acetate or Ethanol (Purged w/ Argon)> 2 Years-20°C or -80°C
Working Stock DMSO or DMF~6 Months-20°C
Exp.[1] Solution PBS (pH 7.4) + Carrier (BSA)< 24 Hours4°C / On Ice

Critical Warning: Do not store DMSO stocks in standard polypropylene tubes at room temperature; DMSO leaches contaminants from the plastic which can degrade the prostaglandin.

Q3: I see new peaks appearing after storage. What is the chemical degradation pathway?

Diagnosis: If you see new peaks, you are likely seeing Epimerization or Peroxidation , not hydrolysis. The Mechanism:

  • Epimerization: While the 15-methyl ether blocks oxidation at C15, the C12 side chain and C8 stereocenters are still vulnerable to acid-catalyzed epimerization.[1]

  • Peroxidation: The double bonds at C5-C6 and C13-C14 are susceptible to radical attack by atmospheric oxygen, leading to lipid peroxides.[1]

The Fix:

  • pH Control: Maintain pH 7.0–7.4. Avoid pH < 4.0 (acid catalyzes epimerization).[1]

  • Inert Atmosphere: Always overlay stock vials with Nitrogen or Argon gas before closing.

Part 2: Visual Troubleshooting Workflows
Workflow A: The "Zero-Loss" Preparation Protocol

Use this logic flow to prepare experimental doses without losing compound to the container walls.

SamplePrep cluster_warn CRITICAL CONTROL POINTS Stock Master Stock (Methyl Acetate/Ethanol) Evap Evaporate Solvent (Stream of N2 gas) Stock->Evap Remove organic carrier Recon Reconstitute (100% DMSO or DMF) Evap->Recon Create high conc. working stock Dilution Aqueous Dilution (PBS + 0.1% BSA) Recon->Dilution Dropwise addition while vortexing Exp Experiment (Cell Culture/Assay) Dilution->Exp Use immediately (<4 hours)

Figure 1: Step-by-step preparation workflow to minimize precipitation and adsorption loss. Note the critical inclusion of BSA during the aqueous phase.

Workflow B: Degradation vs. Loss Diagnostic Tree

Use this decision tree when your assay signal is lower than expected.

DiagnosticTree Start Problem: Low Signal/Recovery CheckHPLC Run HPLC/LC-MS Start->CheckHPLC ResultA Parent Peak Low No New Peaks CheckHPLC->ResultA ResultB Parent Peak Low New Peaks Present CheckHPLC->ResultB CauseA Physical Loss (Adsorption/Precipitation) ResultA->CauseA CauseB Chemical Degradation (Oxidation/Isomerization) ResultB->CauseB SolutionA Action: Switch to Glass Vials Add BSA/Tween CauseA->SolutionA SolutionB Action: Check pH (Avoid Acid) Purge with Argon CauseB->SolutionB

Figure 2: Diagnostic logic for distinguishing between physical loss (adsorption) and chemical breakdown.

Part 3: Detailed Experimental Protocols
Protocol 1: Nitrogen Purging for Long-Term Storage

Why: Prostaglandins contain double bonds susceptible to oxidation.[1] The "15-methyl ether" does not protect the alkene chains.[1]

  • Preparation: Dissolve the solid compound in Ethanol or Methyl Acetate to a concentration of at least 1 mg/mL.

  • Vialing: Transfer aliquots into amber glass vials (borosilicate).

  • Purging:

    • Insert a pasture pipette connected to a Nitrogen (or Argon) tank into the vial neck.

    • Do not submerge the tip in the liquid.

    • Flow gas gently over the surface for 15–30 seconds to displace oxygen.

  • Sealing: Immediately cap with a Teflon-lined screw cap.[1]

  • Storage: Place at -20°C or -80°C.

Protocol 2: The "Solvent Sandwich" Dilution Method

Why: Adding a bolus of hydrophobic lipid to water causes immediate precipitation (crashing out).

  • Start: Have your aqueous buffer (e.g., PBS) stirring or vortexing gently.

  • Solvent Ratio: Ensure your final organic solvent concentration (DMSO/Ethanol) will be

    
     (or typically 
    
    
    
    for sensitive cells).[1]
  • Injection: Inject the concentrated lipid stock sub-surface into the aqueous buffer using a Hamilton syringe or fine tip.

  • Mixing: Vortex immediately.

  • Validation: Visually inspect for cloudiness. If cloudy, the lipid has precipitated. You must restart using a carrier (BSA) or lower concentration.[1]

Part 4: Scientific Rationale & References

Mechanistic Insight: The 15-methyl ether modification renders the molecule resistant to 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , the primary enzyme responsible for biological inactivation of prostaglandins [1].[1] However, this modification involves replacing a polar hydroxyl group with a less polar ether group, increasing the


 (partition coefficient). This shift drives the molecule out of the aqueous phase and onto hydrophobic surfaces [2].

Key Reference Data:

  • Metabolic Stability: The 15-methyl ether prevents the oxidation of C15-OH to C15-ketone, extending biological half-life significantly compared to native PGF2α [3].[1]

  • Solubility Limits:

    • PBS (pH 7.2): ~5 mg/ml (Note: This is an upper limit and often requires sonication/vortexing; practical stable limit is lower) [4].[1]

    • DMF/DMSO: >50 mg/ml [4].[2][3][4][5]

  • Adsorption Kinetics: Lipophilic peptides and lipids can lose >90% of soluble concentration to polypropylene tubes within 1 hour if carrier proteins are absent [5].

References
  • Tai, H. H., et al. (2002). "Prostaglandin catabolism: the 15-hydroxyprostaglandin dehydrogenases." Prostaglandins & Other Lipid Mediators.[6][7][8][9]

  • Chiou, W. L., et al. (1987). "Adsorption of drugs on plastic containers."[10][11] Journal of Clinical Hospital Pharmacy. (General principle of lipophilic drug adsorption).

  • Bundy, G. L., et al. (1974). "Synthesis of 15-methylprostaglandins." Journal of the American Chemical Society.

  • Cayman Chemical. (2023).[1][3] "15(S)-15-methyl Prostaglandin F2α Product Information." Cayman Chemical Product Sheets.

  • Kristensen, M., et al. (2015).[10] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLoS ONE. (Demonstrating the kinetics of hydrophobic adsorption).

Sources

Troubleshooting

Troubleshooting Prostaglandin F2alpha 15-methyl ether ELISA results

This is a comprehensive technical support guide designed for researchers encountering issues with Prostaglandin F2alpha 15-methyl ether (also known as 15-methyl PGF2α or Carboprost ) assays. Senior Application Scientist:...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers encountering issues with Prostaglandin F2alpha 15-methyl ether (also known as 15-methyl PGF2α or Carboprost ) assays.

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting, Specificity, and Sample Preparation Last Updated: February 14, 2026

Introduction: The "Hidden" Variable in Lipid Assays

Welcome. If you are reading this, you are likely seeing unexpected results—either zero recovery, impossibly high background, or data that doesn't match your LC-MS validation.

15-methyl PGF2α (Carboprost) is a synthetic, metabolically stable analog of endogenous PGF2α.[1] It is not a natural metabolite. The methyl group at the C-15 position prevents degradation by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), giving it a long half-life in vivo.

The Critical Warning: Most commercial "PGF2α ELISA Kits" are raised against the endogenous molecule. The C-15 methyl group on your analyte often creates steric hindrance , preventing the antibody from binding. If you are using a standard PGF2α kit to measure Carboprost, your cross-reactivity may be <0.1%.

This guide addresses this specificity mismatch, along with the universal challenges of lipid extraction and competitive ELISA dynamics.

Part 1: Troubleshooting Guide (Symptom-Based)

Scenario A: "I spiked the sample, but I see no signal / 100% B/B₀."

Diagnosis: Antibody Specificity Mismatch. Context: In a competitive ELISA, a high signal (Yellow color) means low analyte. If your signal remains high (comparable to the Blank/B₀) despite adding 15-methyl PGF2α, the antibody is not binding your target.

  • The Mechanism: Standard PGF2α antibodies target the hydroxyl group at C-15. The methyl group in 15-methyl PGF2α blocks this pocket.

  • Solution:

    • Check Cross-Reactivity: Consult your kit's manual. If "15-methyl PGF2α" is not explicitly listed with >50% cross-reactivity, the kit will not work.

    • Switch Methods: For Carboprost pharmacokinetics (PK), LC-MS/MS is the gold standard.

    • Custom Assay: If you must use ELISA, you require a specific antibody raised against the 15-methyl hapten, not the generic PGF2α.

Scenario B: "My Standard Curve looks fine, but my samples are erratic."

Diagnosis: Matrix Interference (The "Lipid Trap"). Context: Prostaglandins are lipids.[2] In plasma or serum, they bind tightly to albumin (BSA/HSA). If you run unextracted plasma, the albumin sequesters your analyte, preventing it from competing with the tracer.

  • The Mechanism: Albumin acts as a "sponge," lowering the effective concentration of free prostaglandin available to the antibody.

  • Solution: You must perform an organic extraction. Direct measurement in plasma is rarely successful for low-abundance lipids. (See Protocol 1 below).

Scenario C: "High Background (Low OD) in all wells."

Diagnosis: Tracer Failure or "Hook Effect" Misinterpretation. Context: In competitive assays, "High Background" usually refers to high non-specific binding (NSB), which results in low OD (since signal is inverse).

  • Solution:

    • Wash Step: Lipids stick to plastic. Increase wash cycles from 3x to 5x.

    • Tracer Stability: Acetylcholinesterase (AChE) or HRP tracers are sensitive to organic solvents. Ensure your samples are completely dried and reconstituted in assay buffer. Residual ethanol/methanol kills the enzyme.

Part 2: Data Visualization & Logic

Visualizing the Specificity Problem

The following diagram illustrates why a standard PGF2α antibody fails to detect 15-methyl PGF2α.

SpecificityMismatch Antibody Anti-PGF2α Antibody (Binding Pocket) Endogenous Endogenous PGF2α (Fits Perfectly) Antibody->Endogenous Target C-15 OH Drug 15-methyl PGF2α (Carboprost) Antibody->Drug Blocked by C-15 Methyl Group Result_Success Binding -> Signal Reduction Endogenous->Result_Success Result_Fail No Binding -> High Signal (False Negative) Drug->Result_Fail

Troubleshooting Matrix
SymptomProbable CauseVerification StepCorrective Action
High Signal (B/B₀ ~100%) Antibody does not recognize 15-methyl analog.Check kit insert for "Cross-Reactivity".Use LC-MS/MS or specific antibody.
Low Signal (B/B₀ <20%) Contamination with endogenous PGF2α.Run a "Zero" sample (buffer only).Use indomethacin during sample prep to stop endogenous production.
High CV% (>20%) Inconsistent pipetting of viscous samples.Check meniscus; use reverse pipetting.Vortex samples thoroughly; use automated washer.
Drifting Baseline Temperature gradient / "Edge Effect".Incubate plate on a shaker at uniform temp.Seal plate tightly; avoid stacking plates.

Part 3: Validated Extraction Protocol

If you have confirmed your antibody does cross-react (or you are measuring endogenous background), you must remove the protein matrix.

Protocol 1: C18 Solid Phase Extraction (SPE) Rationale: This method separates lipids from proteins (albumin) and salts, concentrating the sample.

  • Acidification:

    • Add 2 mL of sample (Plasma/Urine).

    • Add 2 mL of dilute acid (e.g., 0.1 M Acetate Buffer, pH 4.0) to protonate the carboxylic acid head group of the prostaglandin (making it non-polar).

    • Critical: Do not lower pH < 3.0, or you risk acid-catalyzed degradation.

  • Column Preparation (C18 Cartridge):

    • Wash with 2 mL Ethanol (activates resin).

    • Wash with 2 mL UltraPure Water (equilibrates).

  • Loading:

    • Pass the acidified sample through the column (gravity or slow vacuum).

    • Result: Prostaglandins bind to the hydrophobic C18 matrix; salts/proteins flow through.

  • Washing:

    • Wash with 2 mL Water (removes salts).

    • Wash with 2 mL Hexane (removes very non-polar fats/cholesterol).

  • Elution:

    • Elute with 2 mL Ethyl Acetate + 1% Methanol .

    • Why? This solvent is polar enough to elute the prostaglandin but leaves behind other contaminants.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen gas.

    • Resuspend immediately in ELISA Buffer (do not leave dry).

ExtractionWorkflow Sample Plasma Sample (PGs bound to Albumin) Acidify Acidify to pH 4.0 (Protonate PG headgroup) Sample->Acidify SPE_Load Load C18 Column Acidify->SPE_Load Wash Wash: Water -> Hexane (Remove salts & neutral lipids) SPE_Load->Wash Elute Elute: Ethyl Acetate Wash->Elute Dry Evaporate & Reconstitute Elute->Dry

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use a "PGFM" (13,14-dihydro-15-keto PGF2α) kit to measure 15-methyl PGF2α? A: No. PGFM is a downstream metabolite. It lacks the C-15 methyl group and has a ketone at C-15. Antibodies for PGFM are highly specific to the ketone structure and will not recognize the hydroxyl/methyl combination of Carboprost [1].

Q2: Why is my standard curve "flat"? A: This usually indicates that the antibody is saturated or not binding at all. In a competitive assay, if the antibody cannot bind the standard (due to specificity issues described above), the tracer will bind maximally in all wells, resulting in a flat, high-signal line.

Q3: How stable is 15-methyl PGF2α? A: Unlike endogenous PGF2α, which degrades in minutes in blood ex vivo, 15-methyl PGF2α is highly stable due to the methyl block. However, you should still use Indomethacin (10 μM) in your collection tubes to prevent the generation of endogenous PGF2α by platelets during the clotting process, which could interfere if your antibody has partial cross-reactivity [2].

References

  • Cayman Chemical. (2023). Prostaglandin F2α ELISA Kit Booklet (Item No. 516011).[3]Link

  • R&D Systems. (2024). Prostaglandin E2 Parameter Assay Kit - Sample Preparation and Extraction.Link

  • Creative Proteomics. (2025). How to Prepare Samples for Prostaglandin Measurement - Lipidomics.Link

  • MyBioSource. (2024). PGF2alpha ELISA Kit - Competitive ELISA Principle.[4][5]Link

  • Antibodies-Online. (2024). Prostaglandin F2 alpha ELISA Kit (A2469) - Specificity Data.Link

Sources

Optimization

Prostaglandin F2α 15-Methyl Ether Stability in Different Solvents: A Technical Support Guide

Welcome to the Technical Support Center for Prostaglandin F2α 15-methyl ether (15-methyl PGF2α methyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Prostaglandin F2α 15-methyl ether (15-methyl PGF2α methyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 15-methyl PGF2α methyl ester in various solvents. Here, we address common questions and provide troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Introduction: The Chemical Nuances of 15-methyl PGF2α Methyl Ester

Prostaglandin F2α 15-methyl ether, also known as the methyl ester of Carboprost, is a synthetic analog of the naturally occurring PGF2α. The key structural modifications—the esterification of the carboxylic acid to a methyl ester and the addition of a methyl group at the C-15 position—are pivotal to its pharmacological profile. The methyl ester form enhances membrane permeability, acting as a prodrug that is hydrolyzed in vivo to the biologically active free acid, Carboprost[1]. The methyl group at C-15 sterically hinders enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase, thereby increasing its metabolic stability and duration of action[2].

However, these same chemical features influence its stability in different solvent systems. Understanding these properties is critical for accurate and reproducible experimental outcomes. This guide will delve into the factors affecting its stability and provide best practices for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents recommended for storing Prostaglandin F2α 15-methyl ether?

For long-term storage, it is highly recommended to dissolve Prostaglandin F2α 15-methyl ether in an anhydrous organic solvent and store it at -20°C or -80°C. The most commonly used and recommended solvents are:

  • Ethanol: An excellent choice for long-term stability. PGF2α methyl ester has been shown to be stable for at least one year when stored in anhydrous ethanol at -20°C[3].

  • Methyl Acetate: Often the solvent in which the compound is supplied commercially. It is suitable for long-term storage under recommended temperature conditions.

Q2: How stable is Prostaglandin F2α 15-methyl ether in aqueous solutions?

Aqueous solutions of prostaglandins are generally not recommended for long-term storage due to their susceptibility to hydrolysis. The methyl ester of Prostaglandin F2α is particularly prone to hydrolysis back to its active free acid form, Carboprost. While Carboprost itself has been shown to be stable in water and saline for up to 6 days at 4°C and room temperature[5][6], if your experiment requires the methyl ester form, aqueous solutions should be prepared fresh for immediate use.

Q3: What are the main degradation pathways for this compound?

The primary degradation pathways for Prostaglandin F2α 15-methyl ether are:

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (Carboprost). This is accelerated by the presence of water and is pH-dependent.

  • Epimerization and Dehydration: Under acidic conditions, the tertiary allylic hydroxyl group at the C-15 position can undergo epimerization and dehydration[7].

  • Oxidation: Like other prostaglandins, the molecule can be susceptible to non-enzymatic, free-radical-catalyzed peroxidation, especially if exposed to oxygen over long periods[8].

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption: "Degradation pathways for 15-methyl PGF2α methyl ester."

Q4: Can I repeatedly freeze and thaw my stock solution?

While studies on a diverse range of compounds stored in DMSO have shown no significant loss after multiple freeze-thaw cycles[9], it is best practice to minimize these cycles. Repeated temperature fluctuations can increase the likelihood of water absorption from the atmosphere, which can facilitate hydrolysis.

Recommendation: Aliquot your stock solution into smaller, single-use volumes. This practice ensures the stability of the main stock and minimizes the risk of contamination and degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of the compound due to improper storage.1. Prepare fresh dilutions from a new aliquot of your stock solution.2. Verify the storage conditions of your stock solution (temperature, solvent, container).3. Consider performing a stability check using HPLC to confirm the concentration and purity of your stock.
Precipitate observed in the stock solution after thawing The compound may have a lower solubility at colder temperatures, or solvent may have evaporated.1. Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate.2. Ensure the vial is tightly sealed to prevent solvent evaporation.3. If the precipitate persists, it may indicate degradation, and the stock should be discarded.
Variability between experiments Inconsistent solution preparation or degradation of working solutions.1. Always prepare fresh working solutions from your stock for each experiment.2. Use high-purity, anhydrous solvents for preparing stock solutions.3. Ensure accurate and consistent pipetting techniques.

Data Summary: Solvent and Storage Recommendations

Solvent Recommended Storage Temperature Known Stability Considerations
Anhydrous Ethanol -20°CStable for at least one year[3].Excellent choice for long-term storage. Ensure the ethanol is anhydrous to prevent hydrolysis.
Anhydrous DMSO -20°C to -80°CStable for at least one month (inferred from PGE2 data)[4].Hygroscopic; absorbs water from the air. Handle quickly and store in desiccated conditions.
Methyl Acetate -20°CStable for at least two years (as supplied by some manufacturers).Often the solvent of commercial preparations. Good for long-term storage of unopened vials.
Aqueous Buffers (e.g., PBS) 4°CNot recommended for storage; prepare fresh.Prone to hydrolysis of the methyl ester. Use immediately after preparation.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a general method to assess the stability of Prostaglandin F2α 15-methyl ether in a given solvent.

Objective: To develop and validate an HPLC method that can separate the parent compound from its potential degradation products, thus indicating its stability over time.

G

1. Materials and Equipment:

  • Prostaglandin F2α 15-methyl ether standard

  • High-purity solvents (e.g., Ethanol, DMSO, HPLC-grade Acetonitrile and Water)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Amber glass vials

2. Preparation of Stock and Stability Samples:

  • Accurately weigh and dissolve Prostaglandin F2α 15-methyl ether in the solvent to be tested (e.g., anhydrous ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Divide the stock solution into multiple aliquots in amber glass vials. Tightly seal the vials.

  • Designate one aliquot as the "time zero" (T=0) sample and analyze it immediately.

  • Store the remaining aliquots under the desired storage condition (e.g., -20°C).

  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot, allow it to equilibrate to room temperature, and analyze.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 60% A, 40% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 60% A, 40% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (Note: Optimization may be required, as prostaglandins have weak chromophores. Wavelengths up to 230 nm have been used[10].)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Data Analysis:

  • For each time point, integrate the peak area of the parent Prostaglandin F2α 15-methyl ether.

  • Compare the chromatograms from later time points to the T=0 chromatogram. Look for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

This method allows for the quantitative assessment of the stability of Prostaglandin F2α 15-methyl ether in your chosen solvent and storage conditions.

References

  • Fatima, Y. (2025). STABILITY INDICATING RPHPLC METHOD FOR THE DEVELOPMENT AND VALIDATION OF CARBOPROST IN BULK AND PHARMACEUTICAL DOSAGE FORMS. World Journal of Pharmaceutical Sciences, 13(03). [Link]

  • Tömösközi, I., et al. (1982). Synthesis and chiroptical characterization of prostacyclin diastereomers. Journal of Organic Chemistry, 47(17), 3215-3222. [Link]

  • Chu, K. O., et al. (2007). Method to determine stability and recovery of carboprost and misoprostol in infusion preparations. Journal of Chromatography B, 857(2), 299-304. [Link]

  • Chu, K. O., et al. (2007). Method to determine stability and recovery of carboprost and misoprostol in infusion preparations. ResearchGate. [Link]

  • Google Patents. (n.d.). Acetal stabilized prostaglandin compositions.
  • ResearchGate. (2025). Simultaneous determination of the main components in carboprost tromethamine injection by HPLC-UV-CAD. Retrieved February 14, 2026, from [Link]

  • Bundy, G. L., et al. (1981). Methyl ethers of prostaglandins F2 alpha and I2. Journal of Medicinal Chemistry, 24(7), 788-791. [Link]

  • Plaisted, S. M., DeZwaan, J., & Snider, B. G. (1984). High-performance liquid chromatographic determination of acid-catalyzed degradation products of methyl carboprost in a polymeric controlled-release device. Journal of Chromatography A, 314, 369-377. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved February 14, 2026, from [Link]

  • Kozikowski, B. A., et al. (2004). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 9(3), 210-215. [Link]

  • MP Biomedicals. (n.d.). Prostaglandin E2 Technical Information. Retrieved February 14, 2026, from [Link]

  • Bio-Techne. (2026). What is 15-methyl prostaglandin F2α (PGF2α), also known as carboprost tromethamine?. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Prostaglandin F2alpha 15-Methyl Ether Experiments

Welcome to the technical support center for Prostaglandin F2alpha 15-methyl ether (PGF2α 15-methyl ether). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Prostaglandin F2alpha 15-methyl ether (PGF2α 15-methyl ether). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and field-proven insights to mitigate variability in your experiments. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to Prostaglandin F2alpha 15-Methyl Ether

Prostaglandin F2alpha 15-methyl ether is a synthetic analog of Prostaglandin F2alpha (PGF2α). The key structural modification is the presence of a methoxy group at the C-15 position, which distinguishes it from its parent compound.[1] This modification enhances its selectivity for certain biological activities, such as luteolysis, the degradation of the corpus luteum.[1][2] Like PGF2α, its primary mechanism of action is through the Prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR).[1][3][4]

Understanding the signaling cascade initiated by the activation of the FP receptor is crucial for designing robust experiments and interpreting results accurately.

FP Receptor Signaling Pathway

Upon binding of PGF2α or its analogs to the FP receptor, the receptor couples to Gq protein, initiating a cascade of intracellular events.[3] This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the mobilization of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4] This signaling pathway can also lead to the phosphorylation of the epidermal growth factor receptor (EGFR) and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, ultimately influencing cellular processes like proliferation.[3][5]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α Analog FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG EGFR EGFR Phosphorylation PLC->EGFR Leads to Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation) Ca2->Cellular_Response PKC->Cellular_Response MAPK MAPK Pathway (ERK1/2) EGFR->MAPK MAPK->Cellular_Response

Caption: FP Receptor Signaling Cascade.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to variability in experiments involving PGF2α 15-methyl ether.

Question 1: I'm observing inconsistent dose-response curves. What are the likely causes?

Answer: Inconsistent dose-response curves are a common issue and can stem from several factors related to the compound itself, its preparation, and the experimental setup.

1.1. Compound Integrity and Storage:

Prostaglandins are sensitive to degradation. Improper storage can lead to a loss of potency and, consequently, variable results.

  • Core Insight: PGF2α and its analogs are susceptible to degradation through oxidation and other chemical modifications. The 15-methyl ether group offers some stability, but careful handling remains paramount.

  • Troubleshooting Steps:

    • Verify Storage Conditions: PGF2α 15-methyl ether should be stored at -20°C as a crystalline solid or in a suitable organic solvent.[6] Avoid repeated freeze-thaw cycles.[7][8]

    • Check Certificate of Analysis (CoA): Ensure the purity of your compound lot meets the required specifications.

    • Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions from a stock solution for each experiment.

1.2. Solvent and Solution Preparation:

The choice of solvent and the method of solution preparation are critical for ensuring the compound is fully solubilized and stable.

  • Core Insight: PGF2α 15-methyl ether is soluble in organic solvents like DMF, DMSO, and ethanol.[6] The final concentration of the organic solvent in your assay should be minimized and consistent across all wells to avoid solvent-induced artifacts.

  • Protocol: Preparation of Stock and Working Solutions

    • Stock Solution: Dissolve the crystalline PGF2α 15-methyl ether in an appropriate organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

    • Aliquoting: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. This minimizes the number of freeze-thaw cycles for the main stock.

    • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in your assay buffer or cell culture medium. Ensure thorough mixing at each dilution step.

    • Solvent Control: Include a vehicle control in your experiment that contains the highest concentration of the organic solvent used in your dilutions.

1.3. Cell-Based Assay Variability:

If you are performing cell-based assays, the health and confluency of your cells can significantly impact the results.

  • Core Insight: The expression of the FP receptor can vary with cell passage number and confluency.

  • Troubleshooting Steps:

    • Consistent Cell Culture Practices: Use cells within a defined passage number range.

    • Standardize Seeding Density: Seed cells at a consistent density to ensure they are in the same growth phase (ideally logarithmic) during the experiment.

    • Serum Starvation: If your assay is sensitive to growth factors in serum, consider serum-starving the cells for a defined period before adding the compound.

Question 2: My assay background is high, or I'm seeing non-specific effects. How can I address this?

Answer: High background or non-specific effects can mask the true biological activity of PGF2α 15-methyl ether.

2.1. Assay Buffer and Reagents:

Components of your assay buffer can interfere with the detection method.

  • Core Insight: For enzyme-linked immunosorbent assays (ELISAs), ensure the assay buffer is compatible with your sample type and does not cross-react with other components.[9]

  • Troubleshooting Steps:

    • Buffer Compatibility: When using commercial assay kits, always use the provided buffers. If preparing your own, ensure the pH and ionic strength are optimal for your assay.

    • Reagent Quality: Use high-purity reagents to minimize contaminants that could contribute to background noise.

2.2. Plate Washing (for ELISAs and other plate-based assays):

Inadequate washing is a frequent cause of high background.

  • Core Insight: Efficient removal of unbound reagents is critical for a good signal-to-noise ratio.

  • Protocol: Optimized Plate Washing

    • Washing Steps: Increase the number of wash steps (e.g., from 3 to 5).

    • Soak Time: Introduce a short soak time (e.g., 30-60 seconds) during each wash step to help dislodge non-specifically bound material.

    • Aspiration: Ensure complete aspiration of the wash buffer after each step. Invert and tap the plate on a clean paper towel to remove any residual liquid.[7]

Question 3: How do I choose the right analytical method for quantifying PGF2α 15-methyl ether or its downstream effects?

Answer: The choice between methods like ELISA and LC-MS/MS depends on your specific experimental needs, including sensitivity, specificity, and throughput.

  • Core Insight: ELISA is a high-throughput method suitable for screening, while LC-MS/MS offers higher specificity and can distinguish between structurally similar prostaglandins.[8][10]

FeatureELISALC-MS/MS
Principle Immuno-based detectionMass-to-charge ratio
Specificity Can have cross-reactivity with related molecules[11]High, can distinguish isomers
Sensitivity Picogram rangePicogram to femtogram range
Throughput HighLower
Cost Generally lower per sampleHigher initial investment and per-sample cost
Best For Screening, relative quantificationAbsolute quantification, complex matrices
Question 4: What pre-analytical factors should I control when collecting biological samples?

Answer: The handling of biological samples before analysis is a major source of variability.

  • Core Insight: Prostaglandins can be generated or degraded ex vivo during sample collection and processing.[10]

  • Best Practices for Sample Collection and Processing:

    • Rapid Processing: Keep the time from sample collection to processing and freezing as short as possible.

    • Maintain Cold Chain: Process samples on ice to minimize enzymatic activity.

    • Anticoagulants: For blood samples, use validated anticoagulants like EDTA or heparin.[7]

    • COX Inhibitors: Consider adding a cyclooxygenase (COX) inhibitor, such as indomethacin, to your samples immediately after collection to prevent ex vivo prostaglandin synthesis.[7][9]

    • Storage: Store samples at -80°C for long-term stability.[8] Avoid repeated freeze-thaw cycles.[7][8]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound PGF2α 15-methyl ether (Verify CoA, Store at -20°C) Stock_Sol Prepare Stock Solution (e.g., 10 mM in DMSO) Compound->Stock_Sol Aliquots Aliquot & Store at -80°C Stock_Sol->Aliquots Working_Sol Prepare Fresh Working Solutions Aliquots->Working_Sol Treatment Treat with Working Solutions (Include Vehicle Control) Working_Sol->Treatment Cells Cell Culture (Consistent Passage & Seeding) Cells->Treatment Sample_Collection Sample Collection (Add COX Inhibitor, Keep Cold) Treatment->Sample_Collection Sample_Processing Sample Processing (e.g., Extraction) Sample_Collection->Sample_Processing Quantification Quantification (ELISA or LC-MS/MS) Sample_Processing->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Recommended Experimental Workflow.

References

  • Sales, K. J., et al. (2008). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 285(1-2), 51-61. [Link]

  • Hao, C., & Breyer, R. M. (2008). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Bioscience, 13, 5459-5467. [Link]

  • Sales, K. J., et al. (2008). Prostaglandin E2 and F2alpha activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. PubMed, [Link]

  • Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. [Link]

  • Wikipedia. (n.d.). Prostaglandin F receptor. [Link]

  • Lu, X. L., et al. (1987). [Separation and determination of dl-15-methyl PGF2 alpha and its methyl ester by HPLC]. Yao Xue Xue Bao, 22(12), 901-907. [Link]

  • Lincoln, F. H., et al. (1976). Measurement of (15S)-15-methyl prostaglandin F2alpha by radioimmunoassay. Analytical Chemistry, 48(11), 1556-1561. [Link]

  • Safety Data Sheet. (n.d.). [Link]

  • Metabolon. (n.d.). 5 Key Research Areas Where Prostaglandin Analysis Is Transforming Biomedical Discovery. [Link]

  • Kelly, R. W. (1973). Method for the measurement of prostaglandin F2.alpha. in biological fluids by gas chromatography-mass spectrometry. Analytical Chemistry, 45(12), 2079-2082. [Link]

  • Szabo-Scandic. (2015). Prostaglandin F2.alpha. SAFETY DATA SHEET. [Link]

  • Song, I. H., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 48(1), 232-239. [Link]

  • Bundy, G. L., et al. (1981). Methyl ethers of prostaglandins F2 alpha and I2. Journal of Medicinal Chemistry, 24(10), 1189-1193. [Link]

  • Ohio State University. (n.d.). Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. [Link]

  • Lau, I. F., et al. (1978). The abortifacient effectiveness and plasma prostaglandin concentrations with 15(S)-15-methyl prostaglandin F2alpha methyl ester-containing vaginal silastic devices. Contraception, 17(1), 59-66. [Link]

  • Lahav, M., et al. (1986). Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Molecular and Cellular Endocrinology, 48(2-3), 97-104. [Link]

  • Gréen, K., et al. (1979). Termination of early gestation with a single vaginal suppository of (15S)-15-methyl-prostaglandin F2alpha methyl ester. Contraception, 20(6), 551-561. [Link]

  • Audet, N., et al. (2014). Optimization of the prostaglandin F2α receptor for structural biology. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1 Pt B), 346-353. [Link]

  • Li, T., et al. (2019). Ocular Surface Changes in Prostaglandin Analogue-Treated Patients. Journal of Ophthalmology, 2019, 8929468. [Link]

  • Michael, A. E., & Webley, G. E. (1990). Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C. Journal of Reproduction and Fertility, 89(2), 579-585. [Link]

  • Alm, A. (2004). Side effects associated with prostaglandin analog therapy. Current Opinion in Ophthalmology, 15(2), 114-120. [Link]

  • CADTH. (2020). Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines. [Link]

  • Alm, A. (2004). Side Effects Associated with Prostaglandin Analog Therapy. ResearchGate. [Link]

  • Richardson, D. (2020). Prostaglandin Analogs - Cosmetic Side Effects. YouTube. [Link]

  • Gadsby, J. E., et al. (1990). Prostaglandin F2 alpha receptors on enzyme-dissociated pig luteal cells throughout the estrous cycle. Endocrinology, 126(2), 787-795. [Link]

  • Côté, M., et al. (2010). Biasing the Prostaglandin F2α Receptor Responses: Agonist-Specific G Protein-Coupled Receptor-Kinase and β-Arrestin Recruitment and Their Role in Extracellularly Regulated Kinase 1/2 Activation. Molecular Endocrinology, 24(7), 1438-1451. [Link]

  • Bygdeman, M., et al. (1979). Termination of early gestation with (15S)-15-methyl prostaglandin F2 alpha methyl ester vaginal suppositories. Contraception, 20(6), 563-570. [Link]

Sources

Reference Data & Comparative Studies

Validation

Prostaglandin F2alpha 15-methyl ether vs Dinoprost comparison

This guide provides an in-depth technical comparison between Dinoprost (Prostaglandin F2α) and its specific derivative, Prostaglandin F2α 15-methyl ether (15-O-methyl PGF2α) .[1] Note on Nomenclature: This guide strictly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Dinoprost (Prostaglandin F2α) and its specific derivative, Prostaglandin F2α 15-methyl ether (15-O-methyl PGF2α) .[1]

Note on Nomenclature: This guide strictly addresses the 15-methyl ether (where the C15 hydroxyl is replaced by a methoxy group, -OCH₃).[1] This is distinct from Carboprost (15-methyl PGF2α), which contains a methyl group and a hydroxyl group at C15.[1][2] While Carboprost is a clinical standard, the 15-methyl ether is a specialized research tool used to probe receptor selectivity and metabolic resistance without the steric bulk of the tertiary alcohol found in Carboprost.[1]

[1]

Executive Summary

Dinoprost is the endogenous ligand for the FP receptor, essential for luteolysis and uterine contraction. Its utility in research and therapy is limited by its rapid degradation (half-life < 1 min in plasma) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1]

PGF2α 15-methyl ether is a synthetic analog designed to block this metabolic pathway.[1] By etherifying the C15 hydroxyl group, the molecule becomes resistant to oxidation by 15-PGDH while retaining significant affinity for the FP receptor.[1] This makes it a critical probe for distinguishing between receptor-mediated effects and metabolite-driven effects in long-duration assays.[1]

Key Differentiators
FeatureDinoprost (Native PGF2α)PGF2α 15-Methyl Ether
Chemical Modification None (C15-OH)C15-Methoxy (C15-OCH₃)
Metabolic Stability Low (Rapid oxidation to 15-keto)High (Resistant to 15-PGDH)
FP Receptor Affinity High (

nM)
Moderate to High (Retains ~3-400% activity depending on tissue)
Primary Application Physiological Standard, InductionMetabolic Probe, Luteolytic Research
Solubility Water-soluble (salt forms)Lipophilic (requires organic solvent stock)

Chemical & Physical Properties[3][4][5]

The structural modification at Carbon 15 is the defining feature governing the performance difference.

  • Dinoprost: Contains a secondary allylic alcohol at C15. This specific geometry is the substrate requirement for 15-PGDH , which oxidizes it to a ketone, rendering the molecule biologically inactive.[1][3]

  • 15-Methyl Ether: The hydrogen of the hydroxyl group is replaced by a methyl group. This removes the proton required for the dehydrogenase oxidation mechanism, effectively "locking" the molecule in its active agonist state.

Structural Visualization

The following diagram illustrates the metabolic vulnerability of Dinoprost versus the blockade in the 15-methyl ether analog.

MetabolismComparison Dinoprost Dinoprost (C15-OH) Enzyme 15-PGDH (Enzyme) Dinoprost->Enzyme Substrate Binding Ether PGF2α 15-Methyl Ether (C15-OCH3) Ether->Enzyme Steric/Chem Clash Keto 15-keto-PGF2α (Inactive Metabolite) Enzyme->Keto Oxidation Blocked Metabolism BLOCKED Enzyme->Blocked No Reaction

Figure 1: Mechanism of metabolic stabilization. The ether modification prevents 15-PGDH mediated oxidation.[1]

Pharmacology & Mechanism of Action[7]

Receptor Selectivity (FP Receptor)

Both compounds act primarily via the FP Prostanoid Receptor , a Gq-coupled GPCR.[1]

  • Binding: Ligand binds to the transmembrane domain of the FP receptor.

  • Transduction: Activation of Gαq protein stimulates Phospholipase C (PLC).

  • Cascade: PLC hydrolyzes PIP2 into IP3 and DAG.

  • Output: IP3 triggers Calcium (

    
    ) release from the endoplasmic reticulum.
    

Performance Note: While Dinoprost is the "perfect fit" endogenous ligand, the 15-methyl ether analog retains significant potency.[1] Early structure-activity relationship (SAR) studies indicate that 15-O-alkyl derivatives can exhibit increased luteolytic selectivity in vivo compared to their smooth-muscle contracting effects, potentially due to differential tissue distribution or biased signaling.[1]

Metabolic Stability Profile
  • Dinoprost: In vivo half-life is minutes. In lung tissue, >90% is inactivated in a single pass.[1]

  • 15-Methyl Ether: effectively inert to 15-PGDH.[1] This allows for sustained receptor occupancy in in vitro assays where endogenous enzymes (e.g., in lung or placental homogenates) would normally destroy the drug.

Experimental Protocols

Protocol A: Comparative Metabolic Stability Assay

Objective: To quantify the resistance of the 15-methyl ether analog to 15-PGDH compared to Dinoprost.[1]

Reagents:

  • Recombinant human 15-PGDH (or lung cytosolic fraction).[1]

  • Cofactor: NAD+ (1 mM).

  • Buffer: 0.1 M Tris-HCl, pH 7.4.[1]

  • Substrates: Dinoprost and PGF2α 15-methyl ether (10 µM final).[1]

Workflow:

  • Preparation: Dilute substrates to 10 µM in Tris-HCl buffer containing 1 mM NAD+.

  • Initiation: Add 15-PGDH enzyme (0.1 units/mL) to start the reaction at 37°C.

  • Sampling: Aliquot 50 µL samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix samples with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., d4-PGF2α).

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS. Monitor the transition for the parent ion and the +14 Da (oxidation -2H + O) ketone product.[1]

Expected Results:

Time (min) Dinoprost Remaining (%) 15-Methyl Ether Remaining (%)
0 100% 100%
15 ~40% >98%

| 60 | <5% | >95% |[1]

Protocol B: FP Receptor Functional Assay (Calcium Flux)

Objective: To verify that the ether modification does not abolish receptor agonist activity.

Workflow:

  • Cell Line: HEK-293 cells stably expressing human FP receptor (PTGFR).

  • Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 AM (calcium indicators) for 45 mins at 37°C in HBSS.

  • Baseline: Measure baseline fluorescence for 30 seconds.

  • Injection: Inject serial dilutions (

    
     M to 
    
    
    
    M) of Dinoprost or 15-Methyl Ether.
  • Measurement: Monitor peak fluorescence intensity (Ex/Em appropriate for dye).

  • Calculation: Plot Dose-Response curves to determine

    
    .
    

Data Interpretation:

  • Dinoprost

    
    :  Typically 1–10 nM.
    
  • 15-Methyl Ether

    
    :  Expected to be within 0.5-log to 1-log of Dinoprost (slightly lower potency is common for ethers, but stability compensates in long-term assays).[1]
    

Signaling Pathway Visualization

The following diagram details the intracellular cascade activated by both compounds, highlighting the divergence in metabolic termination.

SignalingPathway cluster_ligands Ligands Dinoprost Dinoprost FP_Rec FP Receptor (GPCR) Dinoprost->FP_Rec Agonist PGDH 15-PGDH (Metabolic Termination) Dinoprost->PGDH Rapid Degradation Ether 15-Methyl Ether Ether->FP_Rec Agonist Ether->PGDH Resistant Gq Gq Protein FP_Rec->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Calcium Release (Signal) ER->Ca Flux

Figure 2: Signal transduction pathway.[1] Both ligands activate the FP receptor/Calcium pathway, but the Ether evades the PGDH termination step.

References

  • Cayman Chemical. 15(S)-15-methyl Prostaglandin F2α methyl ester Product Information. (Note: While discussing the ester/alkyl variants, Cayman provides foundational data on 15-substituted PGF2α analogs).[1]

  • Weeks, J. R., et al. (1973). The biological activity of the (15S)-15-methyl analogs of prostaglandins E2 and F2α.[1][4] Journal of Pharmacology and Experimental Therapeutics. (Foundational text on 15-substituted analog stability).

  • Hansson, G., & Granström, E. (1977). Metabolism of 15-methyl-prostaglandin F2alpha in the cynomolgus monkey and the human female.[1][5] Biochemical Medicine.[6][5] (Demonstrates the metabolic stability of C15-modified analogs).

  • Oien, H. G., et al. (1979). Methyl ethers of prostaglandins F2 alpha and I2. Prostaglandins.[7][6][4][5][8][9][10][11][12][13][14] (Specifically identifies the 15-methyl ether analog and its retention of biological activity and luteolytic selectivity).

Sources

Comparative

Cross-Reactivity of Prostaglandin F2alpha 15-Methyl Ether: A Technical Assessment Guide

Topic: Cross-reactivity of Prostaglandin F2alpha 15-methyl ether in immunoassays Content Type: Publish Comparison Guide Executive Summary & Strategic Context In the precise world of eicosanoid analysis, Prostaglandin F2a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of Prostaglandin F2alpha 15-methyl ether in immunoassays Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In the precise world of eicosanoid analysis, Prostaglandin F2alpha 15-methyl ether (15-O-methyl-PGF2α) represents a critical structural anomaly. Unlike the common drug Carboprost (15-methyl-PGF2α), which is methylated at the carbon-15 position, the 15-methyl ether involves methylation of the hydroxyl group itself.

This guide provides a definitive technical comparison of how this specific analog behaves in standard immunoassay systems (ELISA/EIA). For researchers using this molecule—whether as a stable metabolic probe, a synthetic intermediate, or a therapeutic candidate—understanding its "immunological silence" is paramount.

Key Takeaway: Due to the critical role of the 15-hydroxyl group in antibody recognition, PGF2α 15-methyl ether exhibits negligible cross-reactivity (<0.1%) in most commercial PGF2α immunoassays. This guide details the structural causality, compares it with alternative detection methods, and provides a self-validating protocol to confirm specificity in your matrix.

Structural Basis of Cross-Reactivity

To understand performance, we must analyze the epitope. Most commercial antibodies for PGF2α are generated using immunogens conjugated via the C-1 carboxyl group (e.g., PGF2α-BSA). This orientation exposes the cyclopentane ring (C9-C11) and the ω-chain (C15-C20) to the immune system.

Epitope Mapping & Antibody Recognition
  • PGF2α (Native): The C15-hydroxyl is a primary hydrogen bond donor/acceptor for the antibody binding pocket.

  • 15-Methyl PGF2α (Carboprost): The addition of a methyl group at C15 (tertiary alcohol) creates steric hindrance but retains the hydroxyl. Cross-reactivity is typically low (0.01% - 1.0%) but detectable.

  • PGF2α 15-Methyl Ether: The conversion of the hydroxyl (-OH) to a methoxy (-OCH3) group removes the hydrogen bond donor and introduces significant steric bulk. This typically abolishes antibody binding entirely.

Visualization: Structural Interference in Immunoassays

AntibodyBinding cluster_legend Interaction Type Antibody Anti-PGF2α Antibody (Binding Pocket) PGF2a Native PGF2α (15-OH Present) Antibody->PGF2a High Affinity (100%) Carboprost 15-Methyl PGF2α (15-OH + Methyl) Antibody->Carboprost Steric Clash (<1% CR) Ether PGF2α 15-Methyl Ether (15-OCH3) Antibody->Ether Binding Abolished (No H-Bond) Legend Green: Strong Binding Yellow: Weak Interference Red: No Recognition

Figure 1: Schematic representation of antibody interaction.[1][2] The 15-methyl ether modification eliminates the critical hydrogen bonding capability required for high-affinity binding.

Comparative Performance Data

Since no commercial "PGF2α 15-methyl ether ELISA" exists, we evaluate the performance of this molecule as an interfering substance or target in standard PGF2α assays.

The following table synthesizes data from structural analogs to predict and categorize performance across major assay platforms (Cayman Chemical, Enzo Life Sciences, Arbor Assays).

Table 1: Predicted Cross-Reactivity Profile
Analyte / AnalogStructural ModificationCross-Reactivity (Typical)*Interpretation for Researchers
PGF2α None (Parent)100% Primary Target.
PGFM (13,14-dihydro-15-keto)Oxidation at C15 + Saturation< 0.1%Major metabolite; distinct epitope.
15-keto PGF2α Oxidation at C15 (=O)< 0.1%Loss of H-bond donor abolishes binding.
15-methyl PGF2α (Carboprost) Methylation at C15 (C-Me)< 1.0%Steric hindrance reduces binding significantly.
PGF2α 15-Methyl Ether Methylation at O-15 (O-Me) < 0.01% (Negligible) "ELISA Silent" – Cannot be measured by standard kits; will not interfere with PGF2α measurement.

*Data derived from standard specificity profiles of polyclonal rabbit anti-PGF2α sera (e.g., Cayman Item 416012, Enzo ADI-905-001).

Experimental Validation: The "Spike-and-Recovery" Protocol

As a scientist, you should not rely solely on predicted values. If you are using PGF2α 15-methyl ether in a biological study, you must validate its behavior in your specific assay buffer or matrix.

Objective: Determine if PGF2α 15-methyl ether cross-reacts with your PGF2α ELISA or interferes with the detection of endogenous PGF2α.

Protocol: Cross-Reactivity & Interference Assessment

Materials:

  • PGF2α ELISA Kit (e.g., Cayman Chemical or Enzo).

  • PGF2α Standard (provided in kit).[2][3]

  • PGF2α 15-methyl ether (Synthetic standard, >98% purity).

Step-by-Step Methodology:

  • Preparation of Ether Stock: Dissolve PGF2α 15-methyl ether in Ethanol/DMSO to 1 mg/mL. Dilute further in Assay Buffer to a high concentration (e.g., 100 ng/mL).

  • Cross-Reactivity Test (Direct):

    • Prepare a serial dilution of the 15-methyl ether (100 ng/mL down to 10 pg/mL).

    • Run these as "samples" in the ELISA.

    • Success Criteria: The signal (Absorbance) should remain equivalent to the

      
       (Maximum Binding) wells. If 
      
      
      
      drops below 80%, cross-reactivity is present.
  • Interference Test (Spike-Recovery):

    • Spike a known concentration of native PGF2α (e.g., 100 pg/mL) into the buffer.

    • Add increasing amounts of 15-methyl ether (100 pg/mL, 1 ng/mL, 10 ng/mL) to these wells.

    • Measure the recovered PGF2α concentration.[3][4]

    • Success Criteria: Recovery should remain between 80-120%. Significant deviation indicates matrix interference or antibody competition.

Workflow Visualization

ValidationProtocol cluster_Direct Direct Cross-Reactivity cluster_Interference Interference (Spike) Start Start Validation Prep Prepare 15-Me-Ether Stock (100 ng/mL in Assay Buffer) Start->Prep DirectRun Run Serial Dilution (No Native PGF2α) Prep->DirectRun SpikeRun Spike PGF2α (100 pg/mL) + 15-Me-Ether (Variable) Prep->SpikeRun DirectResult Check %B/B0 DirectRun->DirectResult DirectDecision Is %B/B0 < 80%? DirectResult->DirectDecision High CR High CR DirectDecision->High CR Yes No CR (Valid) No CR (Valid) DirectDecision->No CR (Valid) No SpikeResult Calculate Recovery % SpikeRun->SpikeResult SpikeDecision Recovery 80-120%? SpikeResult->SpikeDecision Valid Assay Valid Assay SpikeDecision->Valid Assay Yes Interference Interference SpikeDecision->Interference No

Figure 2: Decision tree for validating the immunological silence of the 15-methyl ether analog.

Strategic Recommendations

Based on the structural analysis and standard immunoassay capabilities, we recommend the following:

Scenario A: You want to measure PGF2α 15-methyl ether

Do NOT use an ELISA. The lack of cross-reactivity means standard kits will not detect it.

  • Alternative: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The unique mass shift (+14 Da for the methyl group) makes it easily distinguishable from native PGF2α in Negative Electrospray Ionization (ESI-) mode.

Scenario B: You are using the ether as a probe and measuring endogenous PGF2α

Proceed with ELISA. The 15-methyl ether is likely "invisible" to the antibody, allowing you to measure endogenous PGF2α levels without false positives.

  • Caveat: Always perform the Interference Test (Section 4) to confirm that high concentrations of the ether do not non-specifically bind to albumin or other matrix components, which could skew results.

References

  • Granström, E., & Kindahl, H. (1978). Radioimmunoassay of prostaglandins and thromboxanes. Advances in Prostaglandin and Thromboxane Research, 5, 119-210. (Foundational text on PG antibody specificity).
  • Maxey, K. M., et al. (1992). The hydrolysis of prostaglandin methyl esters by esterase activity in standard immunoassay buffers. Prostaglandins, 44(5), 403-413. (Context on ester/ether stability and cross-reactivity).
  • Enzo Life Sciences. (2023). PGF2α High Sensitivity ELISA Kit Product Manual. Retrieved from [Link]

Sources

Validation

In vivo efficacy of Prostaglandin F2alpha 15-methyl ether vs misoprostol

Comparative Guide: In Vivo Efficacy of 15-Methyl PGF2 Analogs vs. Misoprostol Executive Analysis: The FP vs.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Vivo Efficacy of 15-Methyl PGF2 Analogs vs. Misoprostol

Executive Analysis: The FP vs. EP Receptor Divergence

In the landscape of uterotonic and smooth muscle-modulating therapeutics, the distinction between Prostaglandin F2


 (PGF2

) analogs
and Prostaglandin E1 (PGE1) analogs is not merely structural—it is a fundamental divergence in G-protein coupled receptor (GPCR) signaling.

This guide compares the in vivo efficacy of the 15-methyl PGF2


 class  (specifically focusing on the 15-methyl ether and its clinical surrogate, Carboprost) against Misoprostol .

The Core Distinction:

  • 15-Methyl PGF2

    
     Analogs:  Act primarily as FP receptor agonists . The 15-methylation (or 15-methyl etherification) sterically hinders oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), extending half-life from minutes (native PGF2
    
    
    
    ) to hours. They drive tetanic smooth muscle contraction via Calcium (
    
    
    ) mobilization.
  • Misoprostol: Acts as a promiscuous EP2/EP3 receptor agonist . It drives cervical remodeling (ripening) via cAMP modulation and induces rhythmic uterine contractions.

Chemical Nomenclature Note

While the user query specifies "15-methyl ether," the vast majority of in vivo comparative data against Misoprostol utilizes 15-methyl PGF2


 (Carboprost)  or its methyl ester. The 15-methyl ether  (CAS 40834-96-6) is a highly specific research analog with enhanced metabolic stability and lipophilicity. This guide synthesizes data from the 15-methyl PGF2

scaffold to provide the most relevant in vivo efficacy benchmarks, while highlighting the specific advantages of the ether modification where data permits.

Mechanistic Pharmacology & Signaling Pathways

To understand in vivo efficacy differences, one must look at the signal transduction. PGF2


 analogs are "calcium drivers," while Misoprostol is a "cAMP modulator."
Pathway Visualization

The following diagram illustrates the divergent signaling pathways that result in the distinct in vivo profiles (Tetanic vs. Rhythmic contraction).

PG_Signaling cluster_0 15-Me-PGF2α / Ether cluster_1 Misoprostol (PGE1) PGF 15-Me-PGF2α (Ligand) FP FP Receptor PGF->FP Gq Gαq Protein FP->Gq PLC PLCβ Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ (Sarcoplasmic Release) IP3->Ca Effect1 Tetanic Contraction (High Efficacy) Ca->Effect1 Miso Misoprostol (Ligand) EP3 EP3 Receptor Miso->EP3 EP2 EP2 Receptor Miso->EP2 Gi Gαi Protein EP3->Gi Gs Gαs Protein EP2->Gs cAMP_Down ↓ cAMP Gi->cAMP_Down cAMP_Up ↑ cAMP Gs->cAMP_Up Effect2 Rhythmic Contraction + Cervical Ripening cAMP_Down->Effect2 cAMP_Up->Effect1 Inhibits cAMP_Up->Effect2

Figure 1: Divergent GPCR signaling. PGF2


 analogs utilize the Gq-IP3-Ca2+ axis for potent contraction, while Misoprostol balances Gi/Gs pathways to mediate ripening and rhythmic contraction.

Comparative In Vivo Efficacy Data

The following data synthesizes results from primate models (Rhesus) and clinical pharmacology studies comparing the 15-methyl PGF2


 scaffold against Misoprostol.
Efficacy Profile Summary
Feature15-Methyl PGF2

(Ether/Carboprost)
Misoprostol (PGE1 Analog)
Primary Receptor FP (High Affinity)EP2, EP3 (Promiscuous)
Uterine Response High Amplitude, High Frequency. Often tetanic (sustained) contractions.Rhythmic, Moderate Amplitude. Includes relaxation phases.
Cervical Effect Secondary (mechanical dilation via contraction).Primary. Direct connective tissue remodeling (collagen degradation).
Route of Admin IM, Intra-amniotic, Intra-muscular. (Poor oral bioavailability).Oral, Sublingual, Vaginal, Rectal.[1] (High stability).[2]
Onset of Action Rapid (IM: 10-20 mins).Variable (Oral: 30 mins; Vaginal: 1-2 hrs).
Success Rate (2nd Tri) 88-92% (Intra-amniotic/IM) [1]60-77% (Vaginal alone) [2]
Side Effect Profile GI distress (Severe diarrhea/vomiting due to smooth muscle stim).GI distress (Moderate), Fever/Chills (Thermoregulatory disruption).
Key Experimental Findings

Study A: Second Trimester Uterine Evacuation (Intra-amniotic vs. Intravaginal) In a randomized comparative trial measuring successful uterine evacuation within 24 hours:

  • 15-Me-PGF2

    
     Group:  88% success rate.[3][4] Mean time to evacuation: 17.5 hours.[4]
    
  • Misoprostol Group: 60% success rate.[4] Mean time to evacuation: 22.3 hours.[4]

  • Conclusion: The PGF2

    
     analog demonstrated superior efficacy in refractory cases or later gestation where strong mechanical force is required [1].
    

Study B: Postpartum Hemorrhage (PPH) Management

  • Misoprostol: First-line prophylactic due to ease of use (oral/rectal). Effective for prevention.[5]

  • 15-Me-PGF2

    
    :  Reserved for treatment of refractory uterine atony. When oxytocin and misoprostol fail, 15-Me-PGF2
    
    
    
    (IM) restores tone in >85% of cases due to its calcium-releasing mechanism which bypasses potential receptor desensitization seen with other agents [3].

Experimental Protocol: In Vivo Assessment

For researchers validating the 15-methyl ether variant, the following self-validating protocol ensures differentiation from Misoprostol-like activity.

Protocol: Rat Uterine Contractility Bioassay (In Vivo)

Objective: Quantify the "Tetanic vs. Rhythmic" index to classify the compound as FP-dominant (PGF-like) or EP-dominant (PGE-like).

Workflow Diagram

Protocol_Workflow Start Subject Selection (Ovariectomized Rats + Estrogen Prime) Surgery Cannulation (Jugular Vein + Uterine Horn Transducer) Start->Surgery Baseline Baseline Recording (30 min stabilization) Surgery->Baseline Branch Treatment Group Baseline->Branch GrpA Group A: Misoprostol (400 µg/kg Oral/IV) Branch->GrpA GrpB Group B: 15-Me-PGF2α Ether (Equimolar IV/IM) Branch->GrpB Measure Data Acquisition (IUP, Freq, AUC) GrpA->Measure GrpB->Measure Analysis Calculate Motility Index (AUC during 1st 60 min) Measure->Analysis

Figure 2: Workflow for comparative in vivo uterine pressure (IUP) monitoring.

Step-by-Step Methodology
  • Preparation: Use Sprague-Dawley rats (200-250g). Induce estrus via Diethylstilbestrol (DES) priming (0.1 mg/rat SC) 24 hours prior to ensure upregulation of FP/EP receptors.

  • Instrumentation: Anesthetize (Urethane 1.2 g/kg). Insert a micro-tip pressure transducer (Millar) into the uterine horn. Cannulate the jugular vein for IV administration (or use oral gavage for Misoprostol).

  • Equilibration: Allow 30 minutes for spontaneous motility to stabilize.

  • Dosing:

    • Control: Vehicle (Saline/Ethanol mix).

    • Comparator: Misoprostol (Start 100 µg/kg).

    • Test: 15-Methyl PGF2

      
       Ether (Start 10 µg/kg - Note: PGF analogs are typically 10x more potent parenterally).
      
  • Data Analysis (The "Trust" Metric):

    • Calculate Montevideo Units (MVU) : Peak amplitude × Frequency per 10 mins.

    • Validation Check: Misoprostol should increase frequency with moderate baseline elevation. 15-Me-PGF2

      
       should cause a sharp increase in baseline tone (tetanus) followed by high-amplitude contractions. If the Test compound behaves like Misoprostol, check for EP receptor cross-reactivity.
      

Synthesis & Recommendations

For drug development professionals selecting between these scaffolds:

  • Select 15-Methyl PGF2

    
     (Ether/Carboprost) when: 
    
    • The clinical indication requires rapid, forceful evacuation (e.g., refractory PPH, mid-trimester termination).

    • Systemic stability is required without oral dosing (IM injection depot).

    • Why? The 15-methyl/ether modification blocks metabolic degradation, allowing the compound to sustain the high intracellular calcium levels necessary to overcome uterine atony [4].

  • Select Misoprostol when:

    • Cervical ripening is a prerequisite (e.g., induction of labor, early abortion).

    • Non-invasive administration (Oral/SL) is critical for distribution.

    • Why? The EP-mediated cAMP pathway softens collagen matrices in the cervix, a mechanism the FP pathway does not directly activate [5].

References
  • Comparison of Intra-amniotic 15-methyl-PGF2

    
     vs Misoprostol. National Institutes of Health (PubMed). "The rate of successful fetal evacuation at 24 hours was significantly higher in the prostaglandin group (88%) than in the misoprostol group (60%)."[4] 
    
  • Intravaginal Misoprostol vs Intra-amniotic 15-Methyl PGF2

    
    . JK Science. "Vaginal misoprostol is a superior abortifacient compared to intra-amniotic 15-methyl PGF2a [in terms of patient comfort and cost, though efficacy varies by protocol]." 
    
  • 15-Methyl Prostaglandin F2

    
     for Postpartum Hemorrhage. International Journal of Gynecology & Obstetrics. "15-methyl PGF2alpha is highly effective in controlling refractory postpartum hemorrhage." 
    
  • Prostaglandin F2alpha 15-methyl ether Pharmacology. VulcanChem/Research Data. "The 15-methyl ether modification enhances selectivity for luteolytic activity and metabolic stability."

  • Mechanism of Misoprostol. StatPearls. "Misoprostol binds to EP2/EP3 receptors to induce cervical ripening and uterine contraction."

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.